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  • Product: (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
  • CAS: 861892-40-2

Core Science & Biosynthesis

Foundational

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol chemical properties

An In-depth Technical Guide to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: Properties, Synthesis, and Applications Foreword As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical properties. It lies in understanding the narrative of a molecule—how its structure dictates its function, how its reactivity opens doors for novel synthesis, and how its chirality can be leveraged to solve complex biological puzzles. This guide is dedicated to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral monoterpenoid alcohol that serves as a pivotal intermediate in synthetic and medicinal chemistry. We will explore this compound not as a static entry in a chemical database, but as a dynamic tool for innovation, grounded in the principles of stereochemistry and reactivity. The methodologies and insights presented herein are designed to be self-validating, providing not just protocols, but the underlying chemical logic that ensures their success and reproducibility.

Introduction and Strategic Importance

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a derivative of the naturally abundant monoterpene limonene, is a chiral cyclohexenol of significant interest in organic synthesis.[1] Its structure is a compelling confluence of functional groups: a tertiary alcohol, a trisubstituted olefin within the cyclohexene ring, and a chiral center defined by the (4R) absolute configuration. This unique combination makes it an invaluable stereochemically defined building block for the synthesis of complex molecules, particularly terpenoids and cannabinoids.[1][2] Its chirality is crucial for probing chiral recognition in biological systems and for the enantiomerically pure synthesis of target molecules in drug development.[1]

Physicochemical and Stereochemical Properties

The physical and chemical properties of a compound are the foundation of its application. For a chiral intermediate, stereochemical integrity is paramount.

Core Chemical Identity

The compound's identity is defined by its molecular structure and associated identifiers. Its molecular formula is C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol .[1][3]

PropertyValueSource
IUPAC Name (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol[3]
Molecular Formula C₁₀H₁₆O[1][4]
Molecular Weight 152.23 g/mol [1][3]
CAS Number 861892-40-2
Appearance Colorless to brown liquid or solid[4]
Boiling Point 216.8°C at 760 mmHg[4]
Melting Point 18 °C[3]
pKa (Predicted) 14.66 ± 0.40[5]
Storage 2-8°C, dry and sealed[4][6]
The Significance of the (4R) Configuration

The term "(4R)" refers to the absolute stereochemistry at the 4th carbon of the cyclohexene ring, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the isopropenyl group is critical. In asymmetric synthesis, starting with a defined stereocenter allows for the controlled generation of subsequent stereocenters, a process known as chirality transfer. This is fundamental in drug development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful. The (4R) configuration of this molecule is directly derived from its precursor, (+)-Limonene, making it a readily accessible chiral pool starting material.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and quality control. The key features for (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol are found in its IR and NMR spectra.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption peak is expected around 3354 cm⁻¹ for the O-H stretch of the alcohol.[2] The C=C stretching of the alkene groups appears around 1644 cm⁻¹.[2] Strong peaks at 888 cm⁻¹ are characteristic of the C=CH bending in the isopropenyl group.[2]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum gives detailed information about the proton environment. Key expected signals include:

    • Vinyl protons on the cyclohexene ring (H2 and H3) appearing as multiplets between δ 5.6-5.7 ppm.[2]

    • The hydroxyl proton (OH) signal, which can be broad and variable in position.

    • Signals for the methyl groups and the protons of the isopropenyl group.

Synthesis and Chemical Reactivity

The utility of this compound is defined by its synthesis and subsequent chemical transformations.

Synthetic Protocols

Two primary routes provide access to this chiral alcohol. The choice of method depends on the desired scale, available starting materials, and stereochemical requirements.

Protocol 1: Synthesis from (+)-Limonene

This is a common and logical pathway, leveraging a cheap, naturally occurring chiral starting material. The causality is clear: the stereocenter in limonene is transferred to the product.

Experimental Workflow: Synthesis from (+)-Limonene

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Limonene (+)-Limonene Epoxide Limonene Oxide Limonene->Epoxide m-CPBA Product (4R)-1-Methyl-4-(prop-1-en-2-yl) cyclohex-2-enol Epoxide->Product Acidic Conditions (H₃O⁺) PurifiedProduct High-Purity Product Product->PurifiedProduct Column Chromatography

Caption: Synthesis of the target compound from (+)-Limonene.

Methodology:

  • Epoxidation of Limonene: (+)-Limonene is dissolved in a suitable solvent like dichloromethane (DCM). A peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C to control the exothermic reaction. The reaction selectively epoxidizes the endocyclic double bond.[1]

  • Acid-Catalyzed Hydrolysis: Following the epoxidation, the resulting limonene oxide is subjected to hydrolysis under acidic conditions (e.g., dilute sulfuric acid).[1] This opens the epoxide ring to form the diol, which then rearranges to the more stable allylic alcohol.

  • Work-up and Purification: The reaction is quenched, and the organic layer is extracted, dried, and concentrated. The crude product is then purified via column chromatography to yield the final compound.

Chemical Reactivity

The molecule's reactivity is governed by its two primary functional groups: the tertiary alcohol and the two alkene moieties. This dual functionality allows for a wide range of subsequent transformations.

Logical Diagram: Key Reactivity Pathways

cluster_reactions Chemical Transformations center (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Tertiary Alcohol Alkenes Oxidation Oxidation (e.g., PCC, DMP) center:f0->Oxidation Forms Ketones Reduction Reduction (e.g., H₂, Pd/C) center:f1->Reduction Saturates C=C bonds Substitution Nucleophilic Substitution center:f0->Substitution Replaces -OH group Addition Electrophilic Addition (e.g., Halogenation) center:f1->Addition Reacts at alkenes

Caption: Reactivity map of the primary functional groups.

  • Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. However, the allylic nature of the alcohol can lead to rearrangements or other reactions under harsh oxidative conditions. The primary reactions will involve the alkene groups.[1]

  • Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) will reduce both the endocyclic and exocyclic double bonds, yielding the corresponding saturated cyclohexanol derivative.[1]

  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions, typically after activation (e.g., conversion to a tosylate or reaction under acidic conditions).[1]

Applications in Research and Drug Development

The true value of this molecule is realized in its application as a synthetic intermediate.

Synthesis of Cannabinoids

A significant application is in the synthesis of cannabidiol (CBD) and Tetrahydrocannabinol (THC) analogues.[2] It serves as an acetal reagent that can be coupled with other fragments, such as olivetol, to construct the core tricyclic structure of cannabinoids. The inherent chirality of the molecule is essential for producing enantiomerically specific cannabinoid targets.[7]

Natural Product Synthesis

The compound's terpenoid backbone makes it a logical starting point for the synthesis of more complex natural products.[1] Its functional groups provide handles for cyclization reactions, asymmetric synthesis, and the systematic study of structure-activity relationships in related compounds.[1]

Neuropharmacology Research

The compound, sometimes referred to as Prottremine, has been investigated for potential biological activities, particularly in neuropharmacology.[1] Its structural features suggest possible interactions with biological systems, and it has been explored for potential therapeutic effects in models of neurodegenerative diseases.[1] The mechanism of action is thought to involve the modulation of specific receptors or enzymes.[1]

Fragrance and Flavor Industry

As a terpenoid derivative, it possesses a distinct aroma and is used in the fragrance and flavor industries.[4] It can be incorporated into perfumes to impart fresh, woody, or floral notes and is also used as an intermediate in the synthesis of more complex aroma chemicals.[4]

Safety and Handling

Proper handling is crucial for laboratory safety. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to maintain purity and stability.[4][6]

Conclusion

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is more than a simple chiral alcohol; it is a versatile and powerful tool for the modern synthetic chemist. Its ready availability from natural sources, combined with its unique stereochemical and functional group arrangement, provides a reliable platform for the construction of complex, high-value molecules. From creating novel therapeutics to developing new fragrances, its applications are a testament to the enduring power of stereocontrolled synthesis.

References

  • Benchchem. (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
  • ChemicalBook. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6.
  • ChemicalBook. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol synthesis.
  • PubChem. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol.
  • Sigma-Aldrich. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
  • Guidechem. (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
  • Sigma-Aldrich. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 22972-51-6.
  • BLDpharm. 22972-51-6|(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
  • MySkinRecipes. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
  • International Laboratory USA. (4R)-1-METHYL-4-(PROP-1-EN-2-YL)CYCLOHEX-2-ENOL.

Sources

Exploratory

A Technical Guide to the Structural Elucidation of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Introduction Overview of the Compound (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, a chiral monoterpenoid alcohol, is a molecule of significant interest in synthetic and medicinal chemistry. It is also known by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of the Compound

(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, a chiral monoterpenoid alcohol, is a molecule of significant interest in synthetic and medicinal chemistry. It is also known by several synonyms, including (1S,4R)-p-Mentha-2,8-dien-1-ol and (+)-cis-p-Mentha-2,8-dien-1-ol. With a molecular formula of C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol , its structure features a cyclohexenol ring with two stereocenters, a tertiary alcohol, and an isopropenyl group.

Significance and Applications

The unique, stereochemically defined structure of this compound makes it a valuable chiral building block in organic synthesis. It serves as a key intermediate in the synthesis of more complex natural products and bioactive molecules, including desoxy cannabidiols and related psychoactive compounds. Its applications extend to fragrance research and the study of biosynthetic pathways of terpenes. Understanding and confirming its precise three-dimensional structure is therefore paramount for its effective utilization in these fields.

The Challenge of Structural Elucidation

Confirming the structure of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a multi-faceted challenge. The process requires not only the verification of its atomic connectivity and the identification of its functional groups but also the unambiguous determination of the absolute configuration at its two chiral centers (C1 and C4). This guide provides a comprehensive, field-proven workflow for achieving complete structural validation, integrating data from multiple analytical techniques to build a self-validating and conclusive case.

Core Analytical Workflow

The structural elucidation process follows a logical progression, where each analytical technique provides a specific piece of the puzzle. The overall workflow is designed to first establish the fundamental properties (purity, molecular formula), then identify the structural motifs (functional groups, carbon-hydrogen framework), and finally, resolve the complex stereochemistry.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Framework cluster_2 Stereochemical Assignment Purity Purity & Isolation (HPLC/GC) MS Molecular Formula & Mass (HRMS) Purity->MS Pure Isolate FTIR Functional Group ID (FTIR) MS->FTIR C10H16O NMR Connectivity & Framework (1D & 2D NMR) FTIR->NMR Alcohol, Alkenes Chiral Enantiomeric Purity (Chiral HPLC/GC) NMR->Chiral Planar Structure Polarimetry Optical Activity (Polarimetry) Chiral->Polarimetry Single Enantiomer Validated_Structure Validated Structure (1S,4R) Polarimetry->Validated_Structure Specific Rotation

Caption: Integrated workflow for complete structural elucidation.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Rationale for MS

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. By providing a highly accurate mass-to-charge ratio (m/z), it allows for the calculation of a molecular formula, which is the first crucial step in identifying an unknown compound. Electron Ionization (EI) MS further aids in structural elucidation by inducing reproducible fragmentation of the molecule, offering clues about its structural components.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

Data Interpretation

The primary goals are to identify the molecular ion peak (M⁺) and interpret the key fragment ions. For this molecule, we expect:

  • Molecular Ion (M⁺): A peak at m/z 152, corresponding to the molecular formula C₁₀H₁₆O.

  • Dehydration Fragment [M-H₂O]⁺: Alcohols readily lose water under EI conditions. A significant peak at m/z 134 (152 - 18) is strong evidence for a hydroxyl group.

  • Retro-Diels-Alder (RDA) Fragmentation: The cyclohexene motif can undergo RDA, though this may be less prominent than dehydration.

  • Other Fragments: Complex rearrangements can lead to stable cations. For cyclic alcohols like cyclohexanol, a prominent peak at m/z 57 is often observed.

Foundational

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spect...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the chiral monoterpenoid, (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. As a valuable intermediate in the synthesis of complex natural products and aroma compounds, rigorous structural elucidation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven perspective on the causality behind experimental choices and data interpretation.

The structural complexity of this molecule, featuring a tertiary alcohol, two double bonds, and two stereocenters, necessitates a multi-faceted analytical approach. We will dissect the data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and validated structural assignment.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. Key features of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (Molecular Formula: C₁₀H₁₆O, Molecular Weight: 152.23 g/mol ) inform our analytical strategy:[2][3]

  • Tertiary Alcohol (-OH): This group is expected to show a characteristic broad absorption in the IR spectrum and influence the chemical shifts of nearby carbons and protons in the NMR spectra. Its presence is also a key indicator for predictable fragmentation patterns in mass spectrometry.

  • Endocyclic & Exocyclic Double Bonds (C=C): The cyclohexene ring and the prop-1-en-2-yl (isopropenyl) group will produce distinct signals in both IR (stretching) and NMR (vinylic protons and carbons) spectra.

  • Chirality (1S, 4R configuration): While standard IR, NMR, and MS do not directly differentiate enantiomers, the defined stereochemistry is crucial for applications in asymmetric synthesis.[1] Chiroptical methods, such as measuring the specific optical rotation, are essential for confirming the enantiopurity of the sample. For this compound, a specific rotation of [α]D26: +60 (c=1.0, CHCl₃) has been reported.[4][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of inquiry, providing a rapid and definitive fingerprint of the functional groups present. The choice of a neat sample analysis using an attenuated total reflectance (ATR) accessory is standard for liquid samples like this terpenoid, as it requires minimal sample preparation and provides high-quality data.

The IR spectrum confirms the presence of the key hydroxyl and alkene functionalities.[4][5]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3354Medium, BroadO-H StretchThe broadness of this peak is a classic indicator of intermolecular hydrogen bonding between the alcohol groups, a typical feature for liquid alcohol samples.[4][6]
2967, 2935, 2861MediumC-H StretchThese absorptions correspond to the sp³ and sp² hybridized C-H bonds within the cyclohexene ring and methyl/isopropenyl groups.
1644MediumC=C StretchThis peak arises from the stretching vibrations of the two double bonds in the molecule.
1105StrongC-O StretchThe strong intensity of this peak is characteristic of the C-O single bond stretch in a tertiary alcohol.[6]
888StrongC=CH₂ BendThis strong absorption is a highly characteristic out-of-plane bending vibration for a terminal methylene group (C=CH₂), confirming the isopropenyl substituent.
Experimental Protocol: Acquiring the IR Spectrum
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-dampened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

  • Background Scan: Perform a background scan to capture the ambient spectrum (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample, (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, directly onto the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the precise mapping of the carbon and proton framework. High-field NMR (500 MHz for ¹H) is chosen to achieve maximum signal dispersion, which is critical for resolving the complex spin systems in this molecule.[4] Deuterated chloroform (CDCl₃) is an appropriate solvent due to its excellent solubilizing properties for terpenoids and its single, well-defined residual solvent peak.

¹H NMR (500 MHz, CDCl₃) Data Interpretation

The proton NMR spectrum reveals distinct signals for the vinylic, allylic, and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant(s) (J) HzNo. of ProtonsAssignmentRationale
5.70ddd10.0, 2.4, 1.41HH2Vinylic proton on the cyclohexene ring, coupled to H3 and allylic protons H4 and H6.
5.65ddd10.0, 2.4, 0.81HH3Vinylic proton on the cyclohexene ring, coupled to H2 and allylic proton H4.
4.78quin~1.61HH9b (exo-methylene)One of the two vinylic protons of the isopropenyl group. The quintet-like appearance arises from multiple small couplings.
4.74quin~0.881HH9a (exo-methylene)The second vinylic proton of the isopropenyl group, diastereotopic to H9b.
2.65m-1HH4Allylic proton, coupled to multiple neighbors (H2, H3, H5, H9), resulting in a complex multiplet.
1.88-1.73m-2HH5eq, H6eqDiastereotopic equatorial protons on the cyclohexene ring.
1.73s-3HH10 (Isopropenyl CH₃)Allylic methyl group on the isopropenyl substituent. Appears as a singlet due to the absence of adjacent protons.
1.66-1.51m-3HH5ax, H6ax, OHOverlapping multiplet containing the axial protons and the exchangeable hydroxyl proton.
1.29s-3HH7 (Ring CH₃)Methyl group attached to the quaternary, oxygen-bearing carbon (C1). Appears as a singlet.

Data sourced from ChemicalBook.[4][5]

¹³C NMR (125 MHz, CDCl₃) Data Interpretation

The ¹³C NMR spectrum accounts for all 10 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

Chemical Shift (δ) ppmCarbon AssignmentRationale
148.3C8Quaternary sp² carbon of the isopropenyl group, deshielded by the double bond.
134.1C2sp² carbon of the cyclohexene ring.
132.3C3sp² carbon of the cyclohexene ring.
110.7C9Terminal sp² methylene carbon (=CH₂) of the isopropenyl group.
67.6C1Quaternary sp³ carbon bonded to the hydroxyl group. The oxygen atom causes significant deshielding.
43.6C4sp³ carbon at the allylic position, holding the isopropenyl group.
36.9C6Aliphatic sp³ carbon in the cyclohexene ring.
29.6C7Methyl carbon attached to C1.
25.0C5Aliphatic sp³ carbon in the cyclohexene ring.
21.0C10Methyl carbon of the isopropenyl group.

Data sourced from ChemicalBook.[5]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the terpenoid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00), to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis. GC separates the volatile terpenoid from any impurities, while the mass spectrometer provides its molecular weight and a fragmentation pattern that serves as a structural fingerprint.

The mass spectrum displays a molecular ion (M˙⁺) peak that confirms the molecular weight, along with characteristic fragment ions that corroborate the proposed structure.

m/z (mass-to-charge ratio)Relative Intensity (%)Ion IdentityFragmentation Pathway
1522[C₁₀H₁₆O]˙⁺ (M˙⁺)Molecular Ion. Its low intensity is common for alcohols, which fragment readily.
13411[M - H₂O]˙⁺Dehydration: Loss of a water molecule, a classic fragmentation for alcohols.[6][7]
11932[M - H₂O - CH₃]⁺Loss of a methyl radical following dehydration.
91100[C₇H₇]⁺Likely a tropylium ion, a common and very stable fragment formed after significant rearrangement.

Data sourced from ChemicalBook.[5]

The fragmentation pattern is self-validating. The initial and facile loss of water (18 Da) is definitive evidence for an alcohol. The subsequent fragmentation provides further clues that are consistent with the overall terpenoid structure.

G M Molecular Ion (M˙⁺) m/z 152 M_H2O [M - H₂O]˙⁺ m/z 134 M->M_H2O - H₂O (Dehydration) M_H2O_CH3 [M - H₂O - CH₃]⁺ m/z 119 M_H2O->M_H2O_CH3 - •CH₃ Tropylium Tropylium Ion m/z 91 M_H2O_CH3->Tropylium Rearrangement

Caption: Key fragmentation pathway in the mass spectrum.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection & Analysis: Inject 1 µL of the prepared sample into the GC-MS and acquire the data.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a textbook example of a synergistic analytical workflow. Each technique provides a unique and essential piece of the puzzle, and together, they offer a self-validating system for structural confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Confirms -OH, C=C MS GC-MS Analysis MS->H_NMR Confirms Mol. Weight C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment Structure Validated Structure H_NMR->Structure TwoD_NMR 2D NMR (COSY, HMBC) C_NMR->TwoD_NMR Carbon Skeleton TwoD_NMR->Structure Confirms Connectivity

Caption: Workflow for spectroscopic structure validation.

This guide has demonstrated that through the logical application of IR, NMR, and MS, a complete and unambiguous structural assignment of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be achieved. The presented data and protocols serve as a robust framework for researchers engaged in the analysis of chiral terpenoids and other complex natural products.

References

  • Avilés Moreno, J. R., Partal Ureña, F., & López González, J. J. (2009). Conformational Preference of a Chiral Terpene: Vibrational Circular Dichroism (VCD), Infrared and Raman Study of S-(-)-limonene Oxide. Physical Chemistry Chemical Physics, 11(14), 2459-2467. [Link]

  • (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. PubChem. [Link]

  • Avilés Moreno, J. R., Partal Ureña, F., & López González, J. J. (2009). Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(−)-limonene oxide. RSC Publishing. [Link]

  • Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. Cannabis Science and Technology. [Link]

  • Kumar, A. (2014). Chemistry of Terpenoids. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 272-279. [Link]

  • Manasa, G. (2015). Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 259-262. [Link]

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  • Mori, K. (2007). 4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers. Bioscience, Biotechnology, and Biochemistry, 71(8), 2043-2048. [Link]

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Exploratory

An In-depth Technical Guide to the Natural Sources of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

This guide provides a comprehensive technical overview of the natural sources, biosynthesis, extraction, and applications of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral monoterpenoid of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the natural sources, biosynthesis, extraction, and applications of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral monoterpenoid of significant interest to researchers, scientists, and drug development professionals. This document delves into the scientific underpinnings of its natural occurrence and provides actionable methodologies for its isolation and characterization.

Introduction: Unveiling a Versatile Chiral Building Block

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also recognized by its synonyms (1S,4R)-p-Mentha-2,8-dien-1-ol and cis-Isolimonenol, is a monoterpene alcohol that has garnered considerable attention for its versatile applications.[1] Its unique stereochemistry makes it a valuable chiral precursor in the synthesis of complex molecules, including pharmacologically active compounds.[2] This guide will explore its presence in the natural world, from the plants that produce it to the scientific methods used to harness it.

Natural Occurrence: A Constituent of Aromatic Essential Oils

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a naturally occurring compound found as a constituent of the essential oils of a variety of aromatic plants.[1][3] Its presence contributes to the characteristic scent profiles of these botanicals. Analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying its existence in a diverse range of plant species.

Key Botanical Sources:

  • Cymbopogon Species (Lemongrasses): Several species within the Cymbopogon genus are notable sources of this monoterpenoid. The essential oil of Cymbopogon martini (Palmarosa) has been reported to contain significant amounts of p-menthadienols, including the cis-isomer.[3][4] Other species such as Cymbopogon densiflorus and Cymbopogon giganteus also contain this compound.[3]

  • Mentha Species (Mints): The essential oils of various mint species, including Mentha arvensis and Mentha piperita, are known to contain (1S,4R)-p-Mentha-2,8-dien-1-ol.[5]

  • Citrus Species: While typically found in smaller quantities, this compound has been identified in the essential oils of different Citrus species.[3]

  • Other Notable Sources: The compound has also been detected in the essential oils of Artemisia gmelinii, Artemisia cina, and Tanacetum tomentellum.[3][6]

Table 1: Reported Natural Sources of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol and its Isomers

Plant SpeciesCommon NamePlant PartReported Presence of p-Mentha-2,8-dien-1-ol Isomers
Cymbopogon martiniPalmarosaAerial partscis- and trans- isomers
Cymbopogon densiflorusVarious partscis- and trans- isomers
Cymbopogon giganteuscis- and trans- isomers
Mentha arvensisField MintAerial parts(+)-(1S,4R)-isomer
Mentha piperitaPeppermintAerial parts(+)-(1S,4R)-isomer
Citrus spp.Present in smaller quantities
Artemisia gmeliniiPresent
Artemisia cinaPresent
Tanacetum tomentellumAerial partscis-isomer (1.2%)

Biosynthesis and Chemical Synthesis: From a Natural Precursor

The biosynthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in plants is intrinsically linked to the well-established monoterpene pathway. The primary precursor for monoterpenes is geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

While the exact enzymatic steps leading to this specific alcohol in plants are a subject of ongoing research, it is widely accepted that it is a derivative of limonene. The proposed biosynthetic pathway likely involves the cyclization of GPP to limonene, followed by stereospecific hydroxylation.

Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Limonene (+)-Limonene GPP->Limonene Limonene Synthase Target (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Limonene->Target Hydroxylase (Proposed)

Caption: Proposed biosynthetic pathway of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

From a synthetic chemistry perspective, (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be readily synthesized from the naturally abundant monoterpene, (+)-limonene.[7] A common synthetic route involves the epoxidation of limonene to form limonene oxide, followed by hydrolysis under acidic conditions to yield the target compound.[7]

Extraction and Isolation: A Methodical Approach

The isolation of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification to isolate the specific compound.

Extraction of Essential Oil

Steam distillation is the most prevalent and effective method for extracting volatile compounds like monoterpene alcohols from plant matrices.[8] This technique involves passing steam through the plant material, which vaporizes the volatile oils. The steam and oil vapor mixture is then cooled and condensed, and the essential oil is separated from the aqueous phase.

Experimental Protocol: Steam Distillation

  • Preparation of Plant Material: Fresh or dried aerial parts of the source plant (e.g., Cymbopogon martini) are coarsely chopped or ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel.

  • Distillation: Steam is passed through the plant material in the distillation flask. The heat from the steam causes the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected. As the essential oil is typically immiscible with water, it forms a separate layer and can be separated using a separatory funnel.

  • Drying: The collected essential oil is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

Extraction and Isolation Workflow Plant Plant Material (e.g., Cymbopogon martini) Distillation Steam Distillation Plant->Distillation Oil Crude Essential Oil Distillation->Oil Fractionation Fractional Distillation (Optional) Oil->Fractionation Chromatography Preparative Column Chromatography Fractionation->Chromatography PureCompound Pure (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Chromatography->PureCompound Analysis GC-MS and NMR Analysis PureCompound->Analysis

Caption: General workflow for the extraction and isolation of the target compound.

Isolation and Purification

The crude essential oil obtained from steam distillation is a complex mixture of various volatile compounds. To isolate (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in a pure form, chromatographic techniques are employed.

Experimental Protocol: Preparative Column Chromatography

  • Stationary Phase: A glass column is packed with a suitable adsorbent, such as silica gel, which serves as the stationary phase.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

  • Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate, is often effective for separating terpenoids.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the target compound.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

Applications in Research and Development

The unique structural features and chirality of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol make it a valuable molecule in several scientific and industrial domains.

  • Chiral Synthesis: It serves as a crucial chiral building block in the asymmetric synthesis of more complex molecules. A notable application is its use as an intermediate in the synthesis of cannabinoids, such as desoxy cannabidiols and THC-related psychoactive compounds.[3][9]

  • Fragrance and Flavor Industry: This compound possesses a pleasant aroma and is utilized as a fragrance and flavor ingredient in various consumer products.[10]

  • Pharmacological Research: (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has shown potential biological activities, particularly in the field of neuropharmacology, with some studies suggesting potential therapeutic effects in neurodegenerative diseases.[1]

Conclusion

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a naturally occurring monoterpenoid with a growing profile of applications in synthetic chemistry, fragrance development, and pharmaceutical research. Its presence in the essential oils of various plants, coupled with established methods for its extraction and isolation, provides a renewable source for this valuable chiral molecule. Further research into its biosynthetic pathways in different plant species and exploration of its full range of biological activities will undoubtedly unlock new opportunities for its use in science and industry.

References

  • Benchchem. (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

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  • Benchchem. (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

  • CABI Digital Library. (2016). Chemical composition and antimicrobial activity of Tanacetum tomentellum (Boiss.) Grierson essential oil from Turkey.

  • Guidechem. (+)-(1S,4R)-P-MENTHA-2,8-DIEN-1-OL 22972-51-6 wiki.

  • MySkinRecipes. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

  • CABI Digital Library. (2016). Chemical composition and antimicrobial activity of Tanacetum tomentellum (Boiss.) Grierson essential oil from Turkey.

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  • Benchchem. Isolating and Identifying p-Mentha-1,3,8-triene: A Technical Guide for Researchers.

  • MedChemExpress. cis-Isolimonenol ((1S,4R)-p-Mentha-2,8-dien-1-ol).

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  • PubChem. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol.

  • Sigma-Aldrich. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

  • PharmaCompass. (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

  • TargetMol. cis-Isolimonenol.

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  • ResearchGate. (2017). Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design.

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  • ResearchGate. (2021). Chemical Composition and GC-MS Analysis of Essential Oil from Cymbopogon martinii var sonfia.

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Foundational

An In-depth Technical Guide to the Biosynthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in Plants

For: Researchers, Scientists, and Drug Development Professionals Abstract (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral monoterpenoid, is a constituent of the essential oils of various plants, contributing to...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral monoterpenoid, is a constituent of the essential oils of various plants, contributing to their distinct aromatic profiles. The structural complexity and stereospecificity of this compound suggest a highly regulated and specific biosynthetic pathway. This technical guide provides a comprehensive overview of the proposed biosynthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in plants. While the definitive enzymatic machinery for this specific molecule is an active area of research, this document outlines a robust hypothetical pathway grounded in the well-established principles of monoterpene biosynthesis. We will delve into the precursor molecules, key enzymatic transformations catalyzed by terpene synthases and cytochrome P450 monooxygenases, and provide detailed experimental protocols for the identification, characterization, and validation of the enzymes involved. This guide is intended to serve as a foundational resource for researchers seeking to elucidate this specific biosynthetic pathway and for professionals in drug development and biotechnology aiming to leverage these natural pathways for the synthesis of valuable compounds.

Introduction: The Genesis of a Chiral Monoterpenoid

Monoterpenoids, a class of terpenes derived from two isoprene units, represent a vast and diverse group of plant secondary metabolites. Their roles in plants are multifaceted, ranging from defense against herbivores and pathogens to attracting pollinators. The biosynthesis of these C10 compounds originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, predominantly active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids.[2][3] For monoterpenoids, the MEP pathway is the primary source of IPP and DMAPP.[4]

The assembly of the monoterpene backbone is initiated by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS) to yield geranyl diphosphate (GPP).[1] The remarkable diversity of monoterpenoid skeletons arises from the subsequent cyclization of the linear GPP precursor, a reaction catalyzed by a diverse family of enzymes known as monoterpene synthases (TPSs).[5] These enzymes are responsible for generating the foundational carbocation intermediates that undergo a series of rearrangements, hydride shifts, and ultimately deprotonation or quenching with water to form the vast array of monoterpene structures.

Further functionalization of the monoterpene scaffold, such as hydroxylation, oxidation, and acylation, is primarily carried out by cytochrome P450 monooxygenases (CYPs).[4][6] These heme-thiolate proteins are crucial for introducing chemical diversity and are often responsible for the specific biological activities of terpenoids.[7]

The biosynthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as p-mentha-2,8-dien-1-ol, is hypothesized to follow this canonical pathway, beginning with the cyclization of GPP and culminating in a stereospecific hydroxylation event.

The Proposed Biosynthetic Pathway: A Two-Step Enzymatic Cascade

Based on the known biosynthesis of structurally related p-menthane monoterpenoids, such as menthol and carvone in Mentha species, we propose a two-step enzymatic pathway for the formation of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

Step 1: Cyclization of Geranyl Diphosphate (GPP) by a Terpene Synthase (TPS)

The initial and committing step is the cyclization of the acyclic precursor, GPP, into a p-menthane carbocation intermediate. This reaction is catalyzed by a specific monoterpene synthase. While a dedicated synthase for this pathway has yet to be characterized, it is highly probable that an enzyme with homology to (+)-limonene synthase is involved. This enzyme would catalyze the isomerization of GPP to a linalyl diphosphate intermediate, which then undergoes cyclization to form the (+)-(4R)-limonene scaffold.

Step 2: Regio- and Stereospecific Hydroxylation by a Cytochrome P450 Monooxygenase (CYP)

Following the formation of the p-menthane skeleton, a cytochrome P450 monooxygenase is proposed to catalyze the hydroxylation at the C1 position. This enzymatic step is critical for introducing the hydroxyl group and establishing the final structure of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. The high stereospecificity of the final product suggests that the CYP enzyme possesses a precisely configured active site that orients the substrate for hydroxylation at the correct carbon and with the correct stereochemistry. Although no specific plant CYP has been identified for this reaction, the extensive family of CYPs involved in terpenoid biosynthesis strongly supports this hypothesis.[6][8]

Biosynthetic_Pathway cluster_0 MEP Pathway cluster_1 Monoterpene Biosynthesis Pyruvate Pyruvate IPP Isopentenyl Diphosphate (IPP) Pyruvate->IPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP Isomerase G3P Glyceraldehyde-3-Phosphate G3P->IPP Limonene (+)-(4R)-Limonene GPP->Limonene Limonene Synthase (Proposed) DMAPP->GPP Target (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Limonene->Target Cytochrome P450 (Proposed C1-Hydroxylase)

Figure 1: Proposed biosynthetic pathway for (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

Experimental Protocols for Pathway Elucidation and Enzyme Characterization

The validation of the proposed biosynthetic pathway and the identification of the specific enzymes involved require a systematic experimental approach. The following protocols provide a framework for researchers to isolate, express, and characterize the candidate terpene synthase and cytochrome P450 enzymes.

Protocol 1: Isolation and Heterologous Expression of Candidate Terpene Synthase

Objective: To identify and express a candidate terpene synthase responsible for the cyclization of GPP to a p-menthane precursor.

Methodology:

  • Plant Material and RNA Extraction: Select a plant species known to produce (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. Isolate total RNA from tissues with high essential oil content (e.g., young leaves, glandular trichomes) using a suitable RNA extraction kit.

  • cDNA Synthesis and Gene Identification: Synthesize first-strand cDNA from the total RNA. Identify candidate terpene synthase genes through homology-based PCR using degenerate primers designed from conserved regions of known monoterpene synthases or by mining available transcriptomic data.

  • Cloning and Expression Vector Construction: Amplify the full-length coding sequence of the candidate gene and clone it into a suitable expression vector, such as the pET series for E. coli or a yeast expression vector.[3][9]

  • Heterologous Expression and Protein Purification: Transform the expression host with the recombinant plasmid and induce protein expression.[9] Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[7]

Protocol1_Workflow Plant_Material Plant Tissue RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Identification Candidate TPS Gene Identification cDNA_Synthesis->Gene_Identification Cloning Cloning into Expression Vector Gene_Identification->Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Characterization Enzyme Characterization Purification->Characterization

Figure 2: Workflow for the isolation and expression of a candidate terpene synthase.

Protocol 2: In Vitro Assay of Recombinant Terpene Synthase

Objective: To determine the enzymatic activity and product profile of the purified recombinant terpene synthase.

Methodology:

  • Assay Components:

    • Purified recombinant terpene synthase

    • Geranyl diphosphate (GPP) substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

    • Divalent cation cofactor (e.g., 10 mM MgCl₂)

    • Organic solvent for product extraction (e.g., n-hexane)

  • Reaction Setup: Combine the assay buffer, cofactor, and purified enzyme in a glass vial. Initiate the reaction by adding GPP.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the volatile products by adding an equal volume of n-hexane and vortexing.

  • Product Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.[9]

Table 1: Representative Kinetic Parameters for a Monoterpene Synthase

ParameterValueUnit
Km (GPP)5 - 50µM
kcat0.1 - 10s-1
Optimal pH6.5 - 7.5
Optimal Temperature25 - 35°C

Note: These values are illustrative and will need to be determined experimentally for the specific enzyme.

Protocol 3: Identification and Characterization of a Candidate Cytochrome P450

Objective: To identify and functionally characterize a CYP enzyme responsible for the C1-hydroxylation of the p-menthane precursor.

Methodology:

  • Gene Identification: Utilize similar homology-based approaches as for the TPS, targeting conserved regions of known plant CYPs involved in terpenoid metabolism. Co-expression analysis with the identified TPS can also provide strong candidates.

  • Heterologous Expression: Express the candidate CYP in a suitable system, such as yeast or insect cells, which provide the necessary membrane environment and redox partners (cytochrome P450 reductase).

  • Microsome Preparation: Isolate the microsomal fraction from the expression host, which will contain the recombinant CYP enzyme.

  • In Vitro Assay:

    • Assay Components:

      • Microsomal preparation containing the recombinant CYP

      • The p-menthane precursor (product from the TPS reaction)

      • NADPH as a source of reducing equivalents

      • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • Reaction and Analysis: Perform the assay similarly to the TPS assay, and analyze the products by GC-MS or LC-MS.[10][11]

Protocol 4: Chiral Gas Chromatography for Enantiomeric Analysis

Objective: To determine the stereochemistry of the enzymatic products.

Methodology:

  • Chiral GC Column: Utilize a chiral capillary GC column, such as one coated with a cyclodextrin derivative, to separate the enantiomers of the terpene products.[1][6]

  • Sample Analysis: Inject the extracted product mixture onto the chiral GC column.

  • Enantiomer Identification: Compare the retention times of the enzymatic products with those of authentic standards of the (R) and (S) enantiomers to determine the stereospecificity of the enzymes.[12]

Concluding Remarks and Future Directions

The biosynthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in plants is a fascinating example of the intricate enzymatic machinery that generates the vast diversity of natural products. This guide has presented a robust, albeit hypothetical, biosynthetic pathway and provided the necessary experimental framework to validate it. The successful identification and characterization of the specific terpene synthase and cytochrome P450 monooxygenase will not only fill a knowledge gap in plant biochemistry but also provide valuable biocatalysts for the sustainable production of this and other valuable monoterpenoids. The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, will undoubtedly accelerate the discovery of these elusive enzymes and further unravel the complexities of plant terpenoid biosynthesis.

References

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Exploratory

An In-depth Technical Guide to the Stereochemistry of p-mentha-2,8-dien-1-ol Isomers

Abstract: The monoterpenoid alcohol p-mentha-2,8-dien-1-ol, also known by trivial names such as isopiperitenol and cis/trans-isolimonenol, is a pivotal chiral intermediate in the synthesis of high-value compounds, includ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The monoterpenoid alcohol p-mentha-2,8-dien-1-ol, also known by trivial names such as isopiperitenol and cis/trans-isolimonenol, is a pivotal chiral intermediate in the synthesis of high-value compounds, including cannabinoids and menthol derivatives.[1][2] Its molecular structure contains two stereocenters, giving rise to four distinct stereoisomers. Each of these isomers possesses unique physicochemical properties and biological activities, making their selective synthesis and accurate characterization a critical endeavor for researchers in drug development, flavor chemistry, and synthetic organic chemistry. This guide provides a comprehensive overview of the stereochemical nuances of p-mentha-2,8-dien-1-ol, detailing authoritative methods for stereocontrolled synthesis, analytical resolution, and spectroscopic characterization.

The Stereochemical Landscape of p-mentha-2,8-dien-1-ol

The structural foundation of p-mentha-2,8-dien-1-ol is the p-menthane skeleton, a substituted cyclohexane ring. The specific placement of a hydroxyl group at the C1 position, a methyl group also at C1, a double bond at C2, and an isopropenyl group at C4 creates two chiral centers: C1 and C4.

This stereochemical complexity gives rise to 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers.[3][4] The relative orientation of the hydroxyl group at C1 and the isopropenyl group at C4 defines the diastereomeric relationship, designated as cis or trans.[5][6]

  • Cis isomers: The C1-hydroxyl and C4-isopropenyl groups are on the same side of the cyclohexane ring plane.

  • Trans isomers: The C1-hydroxyl and C4-isopropenyl groups are on opposite sides of the ring plane.

Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images (enantiomers), designated by the Cahn-Ingold-Prelog (R/S) notation at both C1 and C4. For instance, the well-studied (+)-cis-p-mentha-2,8-dien-1-ol has the (1S,4R) configuration.[5][7][8]

Stereoisomers Stereochemical Relationships of p-mentha-2,8-dien-1-ol Isomers cluster_cis cis-Isomers cluster_trans trans-Isomers (1S,4R)-cis (1S,4R)-cis (1R,4S)-cis (1R,4S)-cis (1S,4R)-cis->(1R,4S)-cis Enantiomers (1R,4R)-trans (1R,4R)-trans (1S,4R)-cis->(1R,4R)-trans Diastereomers (1S,4S)-trans (1S,4S)-trans (1S,4R)-cis->(1S,4S)-trans Diastereomers (1R,4S)-cis->(1R,4R)-trans Diastereomers (1R,4S)-cis->(1S,4S)-trans Diastereomers (1R,4R)-trans->(1S,4S)-trans Enantiomers

Stereoselective Synthesis: From Precursor to Product

The selective synthesis of a single desired stereoisomer is a significant challenge and a primary focus of research, particularly for its use as a chiral intermediate.[9] The most common and economically viable precursor is limonene, a naturally abundant monoterpene.

Synthesis from (+)-(R)-Limonene

A prevalent strategy for synthesizing (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, an intermediate for tetrahydrocannabinoids, starts with (+)-(R)-limonene.[2][10]

Causality Behind the Experimental Choices:

  • Epoxidation: The initial step involves the epoxidation of the endocyclic double bond of limonene. This reaction typically yields a diastereomeric mixture of limonene oxides.[11]

  • Regio- and Stereoselective Epoxide Opening: The critical step is the controlled opening of the epoxide ring. Using an amine in the presence of a Lewis acid catalyst directs the nucleophilic attack to achieve the desired regio- and stereochemistry, forming an amine adduct intermediate.[9][10] This approach is favored because it provides high selectivity, which is crucial for producing a specific enantiomer.

  • Elimination: The final step involves converting the amine adduct to the target alcohol. This is often accomplished by oxidation to an N-oxide followed by thermal pyrolysis (Cope elimination), which proceeds via a syn-elimination mechanism to form the C2 double bond.[12]

SynthesisWorkflow Synthetic pathway from (+)-(R)-Limonene. Start (+)-(R)-Limonene Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Mixture Diastereomeric Mixture of Limonene Oxides Epoxidation->Mixture RingOpening Regio- & Stereoselective Ring Opening (Amine + Lewis Acid) Mixture->RingOpening Adduct Amine Adduct Intermediate RingOpening->Adduct Oxidation Oxidation to N-Oxide (e.g., H₂O₂) Adduct->Oxidation Pyrolysis Thermal Pyrolysis (Cope Elimination) Oxidation->Pyrolysis Product (+)-(1S,4R)-p-mentha- 2,8-dien-1-ol Pyrolysis->Product

Another innovative approach involves the continuous flow photooxidation of (R)-(+)-limonene, followed by in-situ reduction of the resulting hydroperoxide intermediates to the corresponding alcohols.[13] This method offers advantages in scalability and safety for industrial applications.[13]

Analytical Protocols for Stereoisomer Resolution

Distinguishing and quantifying the individual stereoisomers is paramount. Due to their identical mass and similar chemical properties, specialized analytical techniques are required.

Chiral Gas Chromatography (GC)

Chiral GC is the gold standard for separating all four stereoisomers. The choice of the chiral stationary phase is the most critical parameter.

Expert Insight: Cyclodextrin-based stationary phases, such as those with β-cyclodextrin derivatives, are exceptionally effective.[14] The mechanism of separation relies on the formation of transient, diastereomeric inclusion complexes between the chiral analyte and the chiral stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times.

Step-by-Step Protocol for Chiral GC Method Development:

  • Column Selection:

    • Begin with a β-cyclodextrin-based chiral column (e.g., Rt-βDEX series).[14] These columns are known for their broad enantiomeric selectivity for monoterpenes and their derivatives.[14]

  • Initial Temperature Program:

    • Set the injection port temperature to 250°C and the detector (FID) to 275°C.

    • Start with an initial oven temperature of 60°C and hold for 2 minutes.

    • Ramp the temperature at 2-5°C per minute to 180°C. Rationale: A slow ramp rate is crucial for resolving closely eluting isomers.

  • Carrier Gas Flow:

    • Use hydrogen or helium as the carrier gas. Set to an optimal linear velocity (e.g., 30-40 cm/s for helium) to maximize resolution.

  • Sample Preparation:

    • Dissolve the sample mixture in a volatile solvent like hexane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Inject 1 µL using an appropriate split ratio (e.g., 50:1) to avoid column overloading.

  • Optimization:

    • If co-elution occurs, adjust the temperature ramp. A slower ramp will increase analysis time but generally improves resolution.

    • Fine-tune the carrier gas flow rate to find the optimal balance between resolution and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for determining the relative stereochemistry (cis vs. trans) and for assigning absolute configuration with the use of chiral derivatizing agents.[15][16]

  • Distinguishing Diastereomers: The cis and trans diastereomers have distinct NMR spectra due to the different spatial environments of their protons and carbons.[17] Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are definitive for this purpose. For the cis isomer, an NOE correlation will be observed between the proton of the C1-hydroxyl group and the protons on the C4-isopropenyl group, which is absent in the trans isomer.[18]

  • Resolving Enantiomers: To distinguish enantiomers, the sample is derivatized with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form a mixture of diastereomeric esters.[16] These diastereomers will exhibit separate, quantifiable signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).[15]

Physicochemical and Biological Data

The stereochemistry of p-mentha-2,8-dien-1-ol significantly influences its physical properties and biological functions. Different isomers are known to possess distinct sensory profiles and pharmacological activities.

Isomer NameCAS NumberConfigurationReported Application/Activity
(+)-cis-p-mentha-2,8-dien-1-ol22972-51-6(1S,4R)Key intermediate for synthesizing cannabinoids like (-)-Δ⁹-THC.[2][5][7]
(-)-cis-p-mentha-2,8-dien-1-ol3886-78-0(1R,4S)Naturally occurring in essential oils; studied for antimicrobial properties.[19][20][21]
(+)-trans-p-mentha-2,8-dien-1-ol52154-82-2(1R,4R)Used in flavor compositions and as a precursor in organic synthesis.[22]
(-)-trans-p-mentha-2,8-dien-1-olNot readily available(1S,4S)Less studied isomer, but important for complete stereochemical analysis.

Data compiled from multiple sources.[2][5][7][19][20][21][22]

Research has shown that essential oils containing these isomers, such as those from Mentha species, exhibit significant antioxidant and antimicrobial activities.[23][24][25] For example, in silico studies have suggested that the cis isomer of p-mentha-2,8-dien-1-ol shows strong binding affinity to xanthine oxidase, indicating potential antioxidant effects.[23]

Conclusion and Future Outlook

The stereochemistry of p-mentha-2,8-dien-1-ol is a field of critical importance, bridging natural product chemistry with pharmaceutical development. The ability to selectively synthesize and analytically resolve its four stereoisomers is essential for harnessing their distinct properties. Future research will likely focus on developing more efficient and sustainable synthetic routes, including biocatalytic methods using engineered enzymes, to access enantiomerically pure isomers.[26] Furthermore, a deeper investigation into the specific biological activities of each individual isomer will unlock their full potential in drug discovery and other advanced applications.

References

  • NIST. 2,8-p-Menthadien-1-ol. In: NIST Chemistry WebBook. Available from: [Link]

  • Geddes, K. et al. (2004). Process for preparation of (+)-p-mentha-2,8-diene-1-ol. World Intellectual Property Organization. Patent WO2004096740A2.
  • NIST. cis-p-Mentha-2,8-dien-1-ol. In: NIST Chemistry WebBook. Available from: [Link]

  • Ramos, T. de O. et al. (2023). Scaling up the Synthesis of p-mentha-2,8-dien-1-ol Under Continuous Photoflow Conditions. Available from: [Link]

  • Ulrich, G. (1984). Process for the preparation of (+)-p-mentha-2,8-dien-1-ol. United States Patent US4433183A.
  • ResearchGate. Isopiperitenol as a valuable, chiral material in the syntheses of menthol, piperitol and cannabinoids. Available from: [Link]

  • Carman, R. M., & Klika, K. D. (1992). Conversion of (+)-(R)-Limonene into (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, an intermediate in the synthesis of tetrahydrocannabinoids. Australian Journal of Chemistry, 45(3), 651-657. Available from: [Link]

  • NIST. cis-p-Mentha-2,8-dien-1-ol. In: NIST Chemistry WebBook. Available from: [Link]

  • Geddes, K. et al. (2008). Process for preparation of (+)-p-mentha-2,8-diene-1-ol. United States Patent US7323607B2.
  • Wilkinson, J. M. et al. (2011). Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation. Molecules, 16(8), 6400-6411. Available from: [Link]

  • Dehelean, C. A. et al. (2021). In Silico and In Vitro Evaluation of the Antimicrobial and Antioxidant Potential of Mentha × smithiana R. GRAHAM Essential Oil from Western Romania. Molecules, 26(8), 2136. Available from: [Link]

  • Sourced from multiple articles on ResearchGate and other platforms discussing the synthesis and reactions of isopiperitenol.
  • Cheméo. Chemical Properties of cis-p-Mentha-2,8-dien-1-ol (CAS 3886-78-0). Available from: [Link]

  • Obiter Research. (+)-p-mentha-2,8-dien-1-ol. Available from: [Link]

  • Turner, G. W. et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint. Plant Physiology, 139(1), 349-361. Available from: [Link]

  • PharmaCompass. Menthadienol. Available from: [Link]

  • Pharmaffiliates. (+)-trans-p-Mentha-2,8-dien-1-ol. Available from: [Link]

  • PubChem. p-Mentha-2,8-dien-1-ol, (Z)-. Available from: [Link]

  • Tabanca, N. et al. (2013). Chemical composition and antimicrobial activity of Tanacetum tomentellum (Boiss.) Grierson essential oil from Turkey. CABI Digital Library. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available from: [Link]

  • Ni, Y. et al. (2021). Discovery and Engineering of Bacterial (−)‐Isopiperitenol Dehydrogenases to Enhance (−)‐Menthol Precursor Biosynthesis. Advanced Synthesis & Catalysis, 363(15), 3846-3856. Available from: [Link]

  • Volcho, K. P. et al. (2013). First synthesis of p-mentha-1,8-diene triol. Russian Chemical Bulletin, 62(1), 171-174. Available from: [Link]

  • Lievens, S. (2012). Assigning Stereochemistry I. University of California, Davis. Available from: [Link]

  • Al-Mijalli, S. H. et al. (2022). Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia. Molecules, 27(9), 2991. Available from: [Link]

  • Džamić, A. M. et al. (2021). Phenolic Compounds and Biological Activity of Selected Mentha Species. Plants, 10(3), 550. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans [Video]. YouTube. Available from: [Link]

  • Mimica-Dukić, N. et al. (2003). Antimicrobial and antioxidant activities of three Mentha species essential oils. Planta Medica, 69(5), 413-419. Available from: [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Available from: [Link]

  • ResearchGate. Reassignment of NMR spectra and conformational study of the sesquiterpene lactone goyazensolide. Available from: [Link]

  • da Silva, A. B. et al. (2009). Stereochemistry of 16α-Hydroxyfriedelin and 3-Oxo-16-methylfriedel-16-ene Established by 2D NMR Spectroscopy. Molecules, 14(2), 598-608. Available from: [Link]

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Foundational

The Unseen Architects: A Technical Guide to the Physical and Chemical Properties of Terpenoid Alcohols for Advanced Research and Drug Development

This guide provides an in-depth exploration of the physical and chemical properties of terpenoid alcohols, a diverse class of natural products with profound implications for the pharmaceutical and biotechnology industrie...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physical and chemical properties of terpenoid alcohols, a diverse class of natural products with profound implications for the pharmaceutical and biotechnology industries. As researchers and drug development professionals, a comprehensive understanding of these properties is paramount for harnessing their full therapeutic potential. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between molecular structure and observable characteristics, and providing robust experimental frameworks for their characterization.

The Structural Foundation: Understanding the Diversity of Terpenoid Alcohols

Terpenoid alcohols, also known as terpenols, are a class of terpenoids that contain at least one hydroxyl (-OH) functional group.[1][2] Their fundamental structure is built from the fusion of five-carbon isoprene units, which gives rise to a vast array of molecular architectures.[3][4] This structural diversity is the primary determinant of their wide-ranging physical and chemical properties.

Classification: A Roadmap to Understanding Function

Terpenoid alcohols are systematically classified based on the number of isoprene units in their carbon skeleton.[3][4] This classification provides a foundational framework for predicting their general properties.

  • Monoterpenoid Alcohols (C10): Composed of two isoprene units, these are often volatile compounds found in essential oils. Examples include menthol, linalool, and geraniol.[5][6]

  • Sesquiterpenoid Alcohols (C15): With three isoprene units, these are less volatile than their C10 counterparts. Farnesol and bisabolol are prominent examples.[5]

  • Diterpenoid Alcohols (C20): Consisting of four isoprene units, these molecules exhibit even lower volatility and include important compounds like phytol and retinol (Vitamin A).[7]

  • Triterpenoid Alcohols (C30): Built from six isoprene units, these are large, often complex molecules with significant biological activities, such as lanosterol.

The structural arrangement of the carbon skeleton further subdivides these classes into acyclic, monocyclic, bicyclic, and polycyclic systems, each imparting unique conformational and stereochemical characteristics.[8][9]

Terpenoid_Alcohol_Classification cluster_0 Isoprene Unit (C5) cluster_1 Classification by Number of Isoprene Units Isoprene Isoprene Monoterpenoid Monoterpenoid (C10) (e.g., Menthol, Linalool) Isoprene->Monoterpenoid x2 Sesquiterpenoid Sesquiterpenoid (C15) (e.g., Farnesol) Isoprene->Sesquiterpenoid x3 Diterpenoid Diterpenoid (C20) (e.g., Phytol) Isoprene->Diterpenoid x4 Triterpenoid Triterpenoid (C30) (e.g., Lanosterol) Isoprene->Triterpenoid x6

Caption: Classification of terpenoid alcohols based on the number of isoprene units.

Core Physical Properties: From Benchtop Behavior to Biological Interactions

The physical properties of terpenoid alcohols are a direct consequence of their molecular structure, particularly the interplay between the polar hydroxyl group and the nonpolar terpenoid backbone.

Solubility: A Tale of Two Moieties

The solubility of terpenoid alcohols is a critical parameter in their extraction, formulation, and biological activity. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents like water, rendering smaller terpenoid alcohols such as methanol and ethanol infinitely soluble.[1][10] However, as the size of the nonpolar hydrocarbon chain increases, the molecule becomes more lipophilic, leading to a significant decrease in water solubility.[10] Conversely, their solubility in organic solvents like ethanol, ether, and chloroform is generally high.[8][11]

Table 1: Solubility of Straight-Chain Alcohols in Water

AlcoholNumber of CarbonsSolubility in Water (g/L)
Methanol1Infinitely soluble
Ethanol2Infinitely soluble
1-Propanol31000
1-Butanol473
1-Pentanol522
1-Hexanol65.9

Data sourced from[10]

This dual nature is fundamental to their role in biological systems, allowing them to interact with both aqueous environments and lipid membranes.

Boiling Point: The Influence of Intermolecular Forces

The boiling points of terpenoid alcohols are significantly higher than those of their corresponding terpene hydrocarbons.[12] This is attributed to the strong intermolecular hydrogen bonding afforded by the hydroxyl group, which requires more energy to overcome during the transition to the gaseous phase.[12]

Several factors influence the boiling point of terpenoid alcohols:

  • Molecular Weight: As the molecular weight increases, so do the van der Waals forces, leading to a higher boiling point.[13][14]

  • Functional Groups: The presence of the hydroxyl group dramatically increases the boiling point compared to a non-polar functional group.[13]

  • Branching: Increased branching in the carbon skeleton reduces the surface area available for intermolecular interactions, generally leading to a lower boiling point.[14]

  • External Pressure: Boiling point is dependent on atmospheric pressure; at higher altitudes (lower pressure), the boiling point decreases.[13]

Table 2: Boiling Points of Selected Terpenoid Alcohols

Terpenoid AlcoholClassificationBoiling Point (°C)
LinaloolMonoterpenoid198
α-PineneMonoterpene (for comparison)156
GeraniolMonoterpenoid230
FarnesolSesquiterpenoid284
BorneolMonoterpenoid212
TerpineolMonoterpenoid218

Data sourced from[3][13][15][16]

Stereochemistry: The Three-Dimensional Key to Biological Activity

Many terpenoid alcohols possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).[8] The specific three-dimensional arrangement of atoms is crucial, as it dictates the molecule's interaction with biological targets such as enzymes and receptors, which are themselves chiral.[17][18] The differential biological activity of enantiomers is a well-established principle in pharmacology, exemplified by the tragic case of thalidomide.[17][19] Therefore, the stereochemical purity of a terpenoid alcohol is a critical quality attribute in drug development.

Chemical Reactivity: The Transformative Potential of the Hydroxyl Group

The hydroxyl group is the primary site of chemical reactivity in terpenoid alcohols, enabling a variety of transformations that are essential for both synthetic modifications and biological processes.

Oxidation: A Gateway to Aldehydes, Ketones, and Carboxylic Acids

The oxidation of terpenoid alcohols is a fundamental reaction that yields aldehydes, ketones, or carboxylic acids, depending on the nature of the alcohol (primary, secondary, or tertiary) and the oxidizing agent employed.[20]

  • Primary Alcohols: Can be oxidized to aldehydes using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[21] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the aldehyde to a carboxylic acid.[20][22]

  • Secondary Alcohols: Are oxidized to ketones by both mild and strong oxidizing agents.[20]

  • Tertiary Alcohols: Are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[20][23]

Oxidation_of_Terpenoid_Alcohols cluster_primary Primary Alcohol cluster_secondary Secondary Alcohol cluster_tertiary Tertiary Alcohol Primary_Alcohol R-CH2OH Aldehyde R-CHO Primary_Alcohol->Aldehyde Mild Oxidant (PCC, DMP) Carboxylic_Acid R-COOH Primary_Alcohol->Carboxylic_Acid Strong Oxidant Aldehyde->Carboxylic_Acid Strong Oxidant (KMnO4, H2CrO4) Secondary_Alcohol R2-CHOH Ketone R2-C=O Secondary_Alcohol->Ketone Mild or Strong Oxidant Tertiary_Alcohol R3-COH No_Reaction No Reaction Tertiary_Alcohol->No_Reaction Experimental_Workflow cluster_synthesis Synthesis / Isolation cluster_characterization Physicochemical Characterization cluster_analysis Structural & Purity Analysis cluster_application Application Start Terpenoid Alcohol Solubility Solubility Testing Start->Solubility BoilingPoint Boiling Point Determination Start->BoilingPoint Reactivity Chemical Reactivity Studies (Oxidation, Esterification) Start->Reactivity NMR NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS ChiralGC Chiral GC Start->ChiralGC Application Drug Development / Further Research Solubility->Application BoilingPoint->Application Reactivity->Application NMR->Application FTIR->Application MS->Application ChiralGC->Application

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Protocols & Analytical Methods

Method

Synthesis protocol for (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

An Application Note for the Synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Introduction: A Versatile Chiral Building Block (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a chiral cyclohexenol derivative...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Introduction: A Versatile Chiral Building Block

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a chiral cyclohexenol derivative of significant interest in the fields of organic synthesis and medicinal chemistry.[1] With a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol , its structure features a stereochemically defined framework, making it a valuable intermediate for the synthesis of complex natural products, terpenoids, and pharmacologically active molecules.[1][2] Notably, it serves as a precursor in the synthesis of cannabidiol-related compounds and certain insect pheromones like grandisol.[3][4][5][6][7]

This document provides a detailed, field-proven protocol for the synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, starting from the readily available and naturally derived monoterpene, (R)-(+)-limonene. The described two-step synthetic pathway involves an initial epoxidation of limonene followed by a regioselective acid-catalyzed ring-opening of the resulting epoxide. This guide is designed for researchers and professionals in drug development, offering in-depth explanations of the experimental choices and robust, step-by-step instructions to ensure reproducibility and success.

Synthetic Strategy and Mechanistic Rationale

The conversion of (R)-(+)-limonene to the target cyclohexenol is a classic example of leveraging a natural product's inherent chirality to access more complex, enantiomerically pure molecules. The strategy is bifurcated into two primary stages:

  • Epoxidation of the Endocyclic Double Bond: The synthesis commences with the selective epoxidation of the more electron-rich trisubstituted double bond within the cyclohexene ring of limonene. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms limonene oxide, a mixture of cis and trans diastereomers, which serves as the crucial intermediate.

  • Acid-Catalyzed Hydrolytic Ring-Opening: The second stage involves the hydrolysis of the limonene oxide intermediate under acidic conditions.[1] This is a regioselective ring-opening reaction. The acid catalyst protonates the epoxide oxygen, making it a better leaving group.[8][9] The reaction then proceeds via an SN1-like mechanism, where the nucleophile (water) preferentially attacks the more substituted tertiary carbon of the epoxide.[8][10][11] This selectivity is driven by the greater stability of the tertiary carbocation-like transition state. Subsequent deprotonation yields the desired tertiary alcohol, (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

The overall synthetic workflow is depicted below.

SynthesisWorkflow Start (R)-(+)-Limonene Step1 Step 1: Epoxidation (m-CPBA, DCM) Start->Step1 Intermediate Limonene Oxide (cis/trans mixture) Step1->Intermediate Step2 Step 2: Ring-Opening (Dilute H₂SO₄, Acetone/H₂O) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Purification->FinalProduct

Sources

Application

Asymmetric Synthesis of Chiral Cyclohexenol Derivatives: Application Notes and Protocols

Introduction: The Architectural Importance of Chiral Cyclohexenols In the landscape of modern drug discovery and pharmaceutical synthesis, the precise control of molecular three-dimensional structure is not merely an aca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Chiral Cyclohexenols

In the landscape of modern drug discovery and pharmaceutical synthesis, the precise control of molecular three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for efficacy and safety.[1][2][3] Chiral cyclohexenol and cyclohexenone scaffolds are privileged structural motifs, forming the core of numerous biologically active natural products and synthetic drugs.[4][5] Their rigid, yet versatile, carbocyclic framework allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing these enantiopure building blocks is a paramount objective in synthetic organic chemistry.[6][7]

This application note provides an in-depth guide to the asymmetric synthesis of chiral cyclohexenol derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind key synthetic strategies, offers detailed, field-tested protocols, and presents comparative data to guide the selection of the most appropriate methodology. We will explore three dominant pillars of modern asymmetric synthesis: organocatalysis, transition-metal catalysis, and biocatalysis.

Core Synthetic Strategies: A Mechanistic Overview

The construction of chiral cyclohexene rings can be broadly achieved through several powerful transformations. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

  • Organocatalysis: This strategy utilizes small, chiral organic molecules to catalyze reactions, obviating the need for often toxic or expensive metals.[8] For cyclohexenol synthesis, organocatalytic Diels-Alder[9][10] and Michael addition/annulation cascade reactions are particularly powerful.[11][12] Chiral amines, such as proline derivatives, activate substrates by forming transient iminium ions, which lowers the LUMO of the dienophile and provides a chiral environment to direct the approach of the diene.[9]

  • Transition-Metal Catalysis: Complexes of metals like rhodium, palladium, copper, and iridium, coordinated to chiral ligands, are highly effective catalysts for a vast array of asymmetric transformations.[13][14] Methods relevant to cyclohexenol synthesis include asymmetric allylic substitution (AAS) and catalytic carbene insertion reactions into Si-H or N-H bonds, which can be used to functionalize pre-existing rings with high enantioselectivity.[15][16]

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules.[3][17][18] Ene-reductases, lipases, and engineered cytochromes can perform desymmetrization of prochiral substrates or kinetic resolution of racemic mixtures to afford enantiopure cyclohexenol derivatives under mild, aqueous conditions.[19][20][21]

Experimental Workflows & Protocols

The following sections provide detailed protocols for representative examples from each catalytic class. These are intended as self-validating systems, including reaction setup, workup, purification, and analytical validation.

General Experimental Workflow

A typical workflow for asymmetric synthesis involves careful planning, execution, and analysis to ensure reproducibility and high stereochemical fidelity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent & Solvent Purification/Drying prep_glass Oven-Dry Glassware setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) prep_glass->setup addition Sequential Reagent Addition at Controlled Temperature setup->addition monitoring Monitor Progress (TLC, GC, LC-MS) addition->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield characterize Structural Characterization (NMR, MS, IR) yield->characterize chiral_analysis Determine Enantiomeric Excess (Chiral HPLC/SFC) characterize->chiral_analysis

Caption: General workflow for an asymmetric synthesis experiment.

Protocol 1: Organocatalytic Asymmetric Diels-Alder Reaction

This protocol details the synthesis of a chiral cyclohexene carboximide using a chiral copper(II) bis(oxazoline) complex, a method that provides high diastereo- and enantioselectivity. The resulting cycloadduct can be further elaborated into cyclohexenol derivatives.[22]

Rationale: The chiral Cu(II) Lewis acid coordinates to the N-acryloyl oxazolidinone dienophile, creating a sterically defined environment. This coordination activates the dienophile for the [4+2] cycloaddition and shields one face, forcing the diene to approach from the less hindered side, thereby controlling the stereochemical outcome.

Materials:

  • 1-Hydrazinodiene (e.g., 5 in the reference)

  • N-Acryloyl oxazolidinone dienophile (e.g., 11a )

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand

  • 4 Å Molecular Sieves (powdered, activated)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Catalyst Preparation (in situ): In an oven-dried flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (0.0275 mmol, 11 mol%) and Cu(OTf)₂ (0.025 mmol, 10 mol%). Add anhydrous CH₂Cl₂ (2.0 mL) and stir the resulting solution at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, add powdered 4 Å molecular sieves (37.5 mg).

  • Substrate Addition: In a separate flask, dissolve the N-acryloyl oxazolidinone dienophile (0.375 mmol) in anhydrous CH₂Cl₂ (3.0 mL) and add it to the catalyst mixture.

  • Initiation: Add the 1-hydrazinodiene (0.25 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

CatalystDienophileDieneYield (%)dr (exo:endo)ee (%)
Cu(II)-bis(oxazoline)11a 5 95>95:598
Cu(II)-bis(oxazoline)11b 5 91>95:597
Cu(II)-bis(oxazoline)11f 5 88>95:596
Data adapted from reference[22].
Protocol 2: Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone

This protocol employs an ene-reductase enzyme to catalyze the asymmetric reduction of a prochiral 4,4-disubstituted 2,5-cyclohexadienone, creating a valuable chiral cyclohexenone with a quaternary stereocenter.[19] This product is a direct precursor to chiral cyclohexenols via stereoselective reduction of the ketone.

Rationale: The enzyme's chiral active site binds the prochiral substrate in a specific orientation. The flavin cofactor (FMN), reduced by a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), delivers a hydride to one of the two enantiotopic double bonds, leading to the formation of a single enantiomer of the product with high fidelity.[19]

G Substrate Prochiral Cyclohexadienone Enzyme Ene-Reductase (e.g., YqjM) Substrate->Enzyme Binds NADP NADP+ Enzyme->NADP Oxidizes Product Chiral Cyclohexenone Enzyme->Product Releases Cofactor_Regen Cofactor Regeneration (GDH, Glucose) NADPH NADPH Cofactor_Regen->NADPH Generates NADP->Cofactor_Regen Recycled NADPH->Enzyme Reduces Flavin Cofactor

Caption: Biocatalytic desymmetrization cycle using an ene-reductase.

Materials:

  • Ene-reductase (e.g., OPR3 or YqjM from E. coli, available as whole-cell lysate or purified enzyme)

  • 4,4-disubstituted 2,5-cyclohexadienone substrate

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (KPi), pH 7.0

  • Ethyl acetate (EtOAc)

  • Sodium chloride (NaCl, brine)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 10 mL, 100 mM, pH 7.0).

  • Cofactor and Regeneration System: Add NADP⁺ (to a final concentration of 0.5 mM), D-glucose (100 mM), and glucose dehydrogenase (1-2 U/mL).

  • Enzyme Addition: Add the ene-reductase (e.g., 5-10 mg of lyophilized whole-cell lysate containing the overexpressed enzyme).

  • Substrate Addition: Add the cyclohexadienone substrate (10 mM), typically dissolved in a minimal amount of a co-solvent like DMSO or isopropanol to aid solubility.

  • Reaction: Gently shake or stir the reaction mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by taking aliquots, extracting with EtOAc, and analyzing by GC-MS or HPLC.

  • Workup: Once the reaction has reached completion (typically 12-24 hours), saturate the aqueous phase with NaCl. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If necessary, purify the product via silica gel chromatography.

  • Analysis: Confirm the structure of the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC or GC.

EnzymeSubstrateConversion (%)ee (%)
YqjM4,4-Diphenyl-2,5-cyclohexadienone>99>99
OPR34-Methyl-4-phenyl-2,5-cyclohexadienone9598
Illustrative data based on trends reported in reference[19].

Conclusion and Future Outlook

The asymmetric synthesis of chiral cyclohexenol derivatives remains a vibrant and rapidly evolving field of chemical research. Organocatalysis provides a powerful and accessible platform, transition-metal catalysis offers unparalleled scope and reactivity, and biocatalysis presents a green and highly selective alternative. The choice of method depends on the specific target molecule, desired scale, and available resources. As our understanding of catalytic mechanisms deepens and new catalysts are discovered, the ability to synthesize these crucial chiral building blocks with ever-greater precision, efficiency, and sustainability will continue to advance the frontiers of medicine and materials science.

References

  • Snyder, L. B., & Corey, E. J. (2014). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health. Available at: [Link]

  • Albrecht, Ł., Richter, B., & Jørgensen, K. A. (2010). Organocatalytic asymmetric synthesis of polyfunctionalized 3-(cyclohexenylmethyl)-indoles via a quadruple domino Friedel–Crafts-type/Michael/Michael/aldol condensation reaction. Chemical Communications. Available at: [Link]

  • Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry, 12(16), 2499-2513. Available at: [Link]

  • Russo, A., & Lattanzi, A. (2011). A Simple Asymmetric Organocatalytic Approach to Optically Active Cyclohexenones. ResearchGate. Available at: [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Macmillan Group, Princeton University. Available at: [Link]

  • Fryszkowska, A., et al. (2020). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. National Institutes of Health. Available at: [Link]

  • Joss, D., et al. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature Portfolio. Available at: [Link]

  • Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Semantic Scholar. Available at: [Link]

  • Zack, M. D., & Movassaghi, M. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health. Available at: [Link]

  • Kumar, I., & D'Souza, B. R. (2020). Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

  • Jung, M. E., Vaccaro, W. D., & Buszek, K. R. (1986). ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS. UCLA Department of Chemistry and Biochemistry. Available at: [Link]

  • Jeci. (2026). Technical Profile of Chiral Cyclohexane Derivative (CAS 365997-33-7): A Key Intermediate for Pharmaceutical Synthesis. Jeci Group. Available at: [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available at: [Link]

  • Patora-Komisarska, K., & Miller, S. J. (2020). Biocatalytic synthesis of planar chiral macrocycles. ResearchGate. Available at: [Link]

  • Hayashi, T. (2004). Asymmetric Synthesis Catalyzed by Chiral Ferrocenylphosphine–Transition Metal Complexes. Amanote Research. Available at: [Link]

  • Xu, J. H., et al. (2015). Efficient Biocatalytic Synthesis of Chiral Chemicals. PubMed. Available at: [Link]

  • Wang, J., & Arnold, F. H. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health. Available at: [Link]

  • Doyle, M. P. (2010). A Method for the Catalytic Enantioselective Synthesis of 6-Silylated 2-Cyclohexenones. ResearchGate. Available at: [Link]

  • Serra, S. (2020). Enzyme-Mediated Stereoselective Synthesis. MDPI. Available at: [Link]

  • Movassaghi, M. (2006). General Synthesis for Chiral 4-Alkyl-4-Hydroxycyclohexenones. Amanote Research. Available at: [Link]

  • Mori, K., & Mori, H. (1984). Creation of novel chiral synthons with enzymes and applications to natural product synthesis. 15. Efficient introduction of chiral centers into cyclohexane ring. R Discovery. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]

  • Lin, Z., et al. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry. Available at: [Link]

  • Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. Available at: [Link]

  • Benaglia, M. (2018). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. Available at: [Link]

  • He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • Wang, J., & Arnold, F. H. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. National Institutes of Health. Available at: [Link]

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Method

Application Notes and Protocols: (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: Harnessing Nature's Chirality for Asymmetric Transformations In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of enantiomerically pure phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Nature's Chirality for Asymmetric Transformations

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals, the use of chiral auxiliaries remains a cornerstone strategy.[1][2] A chiral auxiliary is an optically active compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse.

This guide focuses on the application of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, commonly known as (-)-trans-carveol, as a versatile and recoverable chiral auxiliary. Derived from the chiral pool, specifically from the naturally abundant monoterpene (-)-carvone, (-)-trans-carveol offers a rigid and sterically defined framework that can impart a high degree of facial selectivity in a variety of carbon-carbon bond-forming reactions. Its ready availability and the potential for straightforward derivatization at the hydroxyl group make it an attractive, yet perhaps underutilized, tool for synthetic chemists.

This document will provide a comprehensive overview of the principles governing the use of (-)-trans-carveol as a chiral auxiliary, detailing its application in key asymmetric transformations such as Diels-Alder reactions and enolate alkylations. We will delve into the mechanistic basis for stereocontrol and provide detailed, field-tested protocols for the attachment of the auxiliary, its use in stereoselective reactions, and its subsequent cleavage and recovery.

Core Principles and Mechanistic Insights

The efficacy of (-)-trans-carveol as a chiral auxiliary stems from its well-defined three-dimensional structure. The cyclohexene ring exists in a preferred half-chair conformation, with the isopropenyl and methyl groups occupying pseudoequatorial and pseudoaxial positions, respectively. This arrangement creates a distinct steric environment around the hydroxyl group, which serves as the point of attachment for the prochiral substrate.

Upon derivatization, for instance, by forming an ester or ether linkage with a prochiral moiety, the bulky framework of the carveol auxiliary effectively shields one face of the reactive center. This steric hindrance directs the approach of an incoming reagent to the less hindered face, resulting in the preferential formation of one diastereomer.

The mode of activation and the reaction conditions, particularly the choice of Lewis acid in reactions like the Diels-Alder cycloaddition, can significantly influence the conformation of the auxiliary-substrate conjugate and, consequently, the degree and sense of diastereoselectivity.

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a well-established strategy for achieving high enantioselectivity in this transformation. When (-)-trans-carveol is employed as a chiral auxiliary, it is typically attached to the dienophile via an ester linkage to an acrylate or a related α,β-unsaturated carbonyl system.

Mechanism of Stereocontrol in Diels-Alder Reactions

The stereochemical outcome of the Diels-Alder reaction is dictated by the facial bias imposed by the carveol auxiliary. In the presence of a Lewis acid, the α,β-unsaturated ester can adopt a more rigid conformation through chelation. The bulky isopropenyl group of the carveol moiety effectively blocks one face of the dienophile, forcing the diene to approach from the opposite, less sterically encumbered face. This leads to the formation of a single predominant diastereomer of the cycloadduct.

Diagram: Proposed Mechanism of Stereocontrol in a Diels-Alder Reaction

Diels_Alder_Mechanism cluster_0 Chelation and Conformational Lock cluster_1 Diastereoselective Cycloaddition cluster_2 Auxiliary Cleavage dienophile Dienophile-(-)-trans-carveol ester chelated_complex Chelated Intermediate (Rigid Conformation) dienophile->chelated_complex Coordination lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->chelated_complex approach Facial-selective approach of diene diene Diene cycloadduct Diastereomerically Enriched Cycloadduct approach->cycloadduct cleavage Hydrolysis or Reductive Cleavage cycloadduct->cleavage product Enantiomerically Enriched Product cleavage->product recovered_auxiliary Recovered (-)-trans-carveol cleavage->recovered_auxiliary

Caption: Workflow for an asymmetric Diels-Alder reaction using a (-)-trans-carveol auxiliary.

Protocol 1: Asymmetric Diels-Alder Reaction of an Acrylate Ester of (-)-trans-Carveol

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the acrylate ester of (-)-trans-carveol and cyclopentadiene.

Materials:

  • (-)-trans-Carveol acrylate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Dienophile: To a solution of (-)-trans-carveol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain (-)-trans-carveol acrylate.

  • Diels-Alder Reaction: To a solution of (-)-trans-carveol acrylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add cyclopentadiene (3.0 eq).

  • Slowly add a 1.0 M solution of Et₂AlCl in hexanes (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the diastereomerically enriched Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Application in Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries attached to the carbonyl compound allows for the diastereoselective introduction of an alkyl group at the α-position. Esters of (-)-trans-carveol with carboxylic acids can serve as effective substrates for asymmetric alkylation.

Mechanism of Stereocontrol in Enolate Alkylation

Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the carveol ester forms a lithium enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral environment created by the carveol auxiliary. The bulky isopropenyl and methyl groups on the cyclohexene ring direct the incoming electrophile (alkyl halide) to the less hindered face of the enolate. Chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the auxiliary (if deprotonated) can further rigidify the transition state, enhancing diastereoselectivity.

Diagram: Stereodirecting Influence in Enolate Alkylation

Enolate_Alkylation cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal carveol_ester (-)-trans-Carveol Ester li_enolate Lithium Enolate (Chelated Intermediate) carveol_ester->li_enolate Deprotonation lda LDA lda->li_enolate steric_hindrance Steric Shielding by Carveol Auxiliary li_enolate->steric_hindrance alkylated_product Diastereomerically Enriched Product li_enolate->alkylated_product electrophile Alkyl Halide (R-X) electrophile->alkylated_product Attack from less hindered face cleavage Hydrolysis/Reduction alkylated_product->cleavage final_product Enantiomerically Enriched Acid/Alcohol cleavage->final_product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Key steps in the asymmetric alkylation of a (-)-trans-carveol ester.

Protocol 2: Asymmetric Alkylation of a (-)-trans-Carveol Propionate Ester

This protocol provides a general method for the diastereoselective alkylation of the propionate ester of (-)-trans-carveol.

Materials:

  • (-)-trans-Carveol propionate

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Add a solution of (-)-trans-carveol propionate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to obtain the diastereomerically enriched alkylated product. Determine the diastereomeric ratio by ¹H NMR or chiral GC/HPLC analysis.

Cleavage and Recovery of the (-)-trans-Carveol Auxiliary

A critical aspect of the utility of a chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The ester linkage used to attach the (-)-trans-carveol auxiliary allows for several cleavage methods.

Protocol 3: Reductive Cleavage to the Chiral Alcohol

Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is a common method to furnish the chiral primary alcohol and recover the (-)-trans-carveol auxiliary.

Materials:

  • Diastereomerically enriched carveol ester adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the carveol ester adduct (1.0 eq) in diethyl ether dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Separate the desired chiral alcohol from the recovered (-)-trans-carveol by silica gel chromatography.

Data Summary: Representative Diastereoselectivities
Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)
Diels-Alder(-)-trans-Carveol acrylateCyclopentadiene, Et₂AlCl>95:5
Alkylation(-)-trans-Carveol propionateBenzyl bromide, LDA>90:10

Note: The diastereoselectivities presented are typical and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, or (-)-trans-carveol, represents a cost-effective and structurally well-defined chiral auxiliary with demonstrated potential in asymmetric synthesis. Its utility in promoting high diastereoselectivity in key carbon-carbon bond-forming reactions, coupled with the straightforward methods for its attachment and removal, makes it a valuable tool for researchers in both academic and industrial settings. Further exploration of its application in other asymmetric transformations, such as conjugate additions and aldol reactions, is warranted and could expand the repertoire of this versatile, nature-derived chiral auxiliary.

References

  • Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 3-9.
  • Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis; Elsevier: Oxford, UK, 2012.
  • Corey, E. J.; Ensley, H. E. Preparation of an Optically Active Prostaglandin Intermediate via a Chiral Director. J. Am. Chem. Soc.1975, 97 (23), 6908–6909.
  • Whitesell, J. K. Chiral Auxiliaries. Chem. Rev.1989, 89 (7), 1581–1590.
  • Evans, D. A.; Chapman, K. T.; Bisaha, J. Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. J. Am. Chem. Soc.1988, 110 (4), 1238–1256.
  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. J. Am. Chem. Soc.1997, 119 (28), 6496–6511.
  • Oppolzer, W. Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure Appl. Chem.1990, 62 (7), 1241-1250.
  • Valeev, R. F.; Vostrikov, N. S.; Miftakhov, M. S. Synthesis and some transformations of (−)-carveol. Russ. J. Org. Chem.2009, 45 (6), 810–814.
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Application

The Art and Science of a Terpene Alcohol: Application Notes for (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in Fragrance Formulation

This guide provides an in-depth exploration of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol , a monoterpene alcohol with significant potential in the fragrance industry. Known by synonyms such as (+)-(1S,4R)-p-Mentha-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol , a monoterpene alcohol with significant potential in the fragrance industry. Known by synonyms such as (+)-(1S,4R)-p-Mentha-2,8-dien-1-ol and cis-Isolimonenol , this versatile molecule offers a unique olfactory profile that can be leveraged across a wide spectrum of scented products. This document serves as a comprehensive resource for researchers, perfumers, and formulation scientists, offering both foundational knowledge and practical guidance for its application.

Introduction to a Unique Terpene Alcohol

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (CAS No. 22972-51-6) is a chiral monoterpenoid that is valued for its distinctive aromatic qualities. As a member of the terpene alcohol family, it contributes a fresh and clean character to fragrance compositions, reminiscent of citrus and mint with subtle camphoraceous undertones. Its molecular structure, featuring a cyclohexenol backbone with methyl and isopropenyl substituents, is key to its olfactory properties and its utility as a fragrance ingredient. This compound is found naturally in some plants and can also be synthesized for commercial use in the fragrance and flavor industries.

Physicochemical and Olfactory Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and stable incorporation into a product base. The properties of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Citrus-like, terpenic, slightly minty or camphor-like
Boiling Point 216.8°C at 760 mmHg
Flash Point 87°C
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and diethyl ether.

The olfactory profile of this terpene alcohol makes it a valuable component for imparting a natural-smelling freshness to a fragrance. Its scent is often described as clean and uplifting, making it suitable for a variety of applications, from fine fragrances to household products.

Applications in Fragrance Formulations

The versatility of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol allows for its use in a broad range of scented products. Its fresh and clean aroma can enhance and modify fragrance compositions in numerous ways.

Fine Fragrances

In fine perfumery, this ingredient can be used to introduce a sparkling and natural top note. Its citrus and minty facets can provide a refreshing lift to floral, fougère, and chypre compositions. It can also be used to add a touch of modernity and cleanliness to more traditional fragrance structures. Due to its moderate volatility, it can help to bridge the top and heart notes of a perfume, providing a smooth transition.

Personal Care Products

The clean and refreshing scent of this terpene alcohol makes it an excellent choice for personal care products such as shampoos, shower gels, and deodorants. In these applications, it can help to mask base odors and provide a lasting feeling of freshness. Its good solubility in alcohol-based systems also makes it suitable for use in body sprays and aftershaves.

Household and Air Care Products

In household cleaners, laundry detergents, and air fresheners, (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can contribute a clean and pleasant aroma that signals efficacy and freshness. Its relatively low volatility allows it to provide a long-lasting scent in these applications.

Protocols for Formulation

The following protocols are provided as a starting point for formulators looking to incorporate (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol into their creations. The suggested usage levels are illustrative and may need to be adjusted based on the specific product base and desired olfactory outcome.

General Workflow for Incorporation

The following diagram illustrates a general workflow for the incorporation of a fragrance ingredient like (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol into a product.

Fragrance_Formulation_Workflow cluster_0 Phase 1: Fragrance Concentrate Development cluster_1 Phase 2: Product Integration & Testing A Define Olfactory Target B Select Blending Ingredients A->B C Determine Ratios & Create Trial Blends B->C D Incorporate (4R)-1-Methyl-4- (prop-1-en-2-yl)cyclohex-2-enol C->D E Evaluate and Refine Concentrate D->E F Select Product Base (e.g., lotion, shampoo) E->F Finalized Concentrate G Determine Dosage of Fragrance Concentrate F->G H Incorporate Concentrate into Base G->H I Conduct Stability & Performance Testing H->I J Final Product Evaluation I->J

General fragrance formulation workflow.
Illustrative Formulation Examples

Important Note: These formulations are intended as conceptual examples to illustrate the potential applications of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. They are not finalized, market-ready formulas.

  • Concept: A refreshing and uplifting citrus cologne with a clean, modern edge.

  • Role of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: To provide a sparkling, natural citrus-mint top note and enhance the overall freshness.

  • Suggested Inclusion Level: 0.5% - 2.0% of the fragrance concentrate.

IngredientPart (w/w)Olfactory Contribution
Bergamot Oil25Bright, sweet citrus top note
Lemon Oil15Sharp, fresh citrus top note
Neroli Oil5Floral, slightly bitter citrus heart note
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol 1.5 Sparkling citrus-mint, fresh top note
Petitgrain Oil10Green, woody-citrus heart note
Lavender Oil8.5Aromatic, herbaceous heart note
Hedione15Diffusive, transparent floral heart note
Iso E Super10Woody, ambery, smooth base note
Galaxolide (50% in BB)10Clean, musky base note
  • Concept: A fragrance for a daily shampoo that conveys a sense of natural cleanliness and vitality.

  • Role of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: To provide a fresh, clean scent that performs well in a surfactant base and leaves a subtle refreshing note on the hair.

  • Suggested Inclusion Level: 5% - 10% of the fragrance concentrate.

IngredientPart (w/w)Olfactory Contribution
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol 8 Clean, fresh, citrus-mint top note
Dihydromyrcenol20Fresh, citrus-lime, clean top note
Linalool15Floral, slightly woody heart note
Terpinyl Acetate10Piney, herbaceous, slightly citrus heart note
Hexyl Cinnamic Aldehyde12Floral (jasmine), waxy heart note
Lyral (or substitute)10Floral (muguet), clean heart note
Galaxolide (50% in BB)15Clean, musky base note
Ethylene Brassylate10Sweet, musky base note

Stability and Safety Considerations

As a terpene alcohol, (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be susceptible to oxidation, which may alter its scent profile and potentially lead to the formation of sensitizing substances. It is therefore recommended to store the raw material in a cool, dark, and airtight container. The inclusion of antioxidants in the fragrance concentrate can also help to improve its stability.

With regard to safety, it is essential to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA). While specific IFRA standards for this molecule were not found in the public domain, it is the responsibility of the formulator to ensure that its use complies with all relevant safety regulations for the intended application and geographical market. General safety data suggests that it may cause mild irritation upon prolonged or concentrated contact.

Conclusion

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a valuable and versatile ingredient in the perfumer's palette. Its fresh, clean, and complex olfactory profile offers numerous creative possibilities for fragrance development across a wide range of product categories. By understanding its properties and following sound formulation principles, researchers and perfumers can effectively harness the potential of this unique terpene alcohol to create innovative and appealing fragrances.

References

  • Physical properties of natural compound Cis-isolimonenol. (2024, April 16). [Source not available].
  • IFRA Standards. (n.d.).
Method

Application Note: Derivatization Strategies for the GC-MS Analysis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Abstract (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral p-menthane monoterpenoid, is a valuable building block in organic synthesis and natural product chemistry.[1][2] Its analysis presents distinct challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral p-menthane monoterpenoid, is a valuable building block in organic synthesis and natural product chemistry.[1][2] Its analysis presents distinct challenges, primarily due to the polarity of its tertiary hydroxyl group, which can lead to poor peak shape and thermal instability during Gas Chromatography (GC) analysis. Furthermore, as a chiral molecule, determining its enantiomeric purity is often critical. This application note provides a comprehensive guide to derivatization strategies that overcome these analytical hurdles. We present detailed protocols for silylation and acylation to enhance volatility and chromatographic performance for achiral analysis, and a protocol for chiral derivatization using Mosher's acid chlorides for the determination of enantiomeric excess (% ee) via GC-MS.

Introduction: The Rationale for Derivatization

The direct analysis of polar compounds like terpene alcohols by GC can be problematic. The active hydrogen of the hydroxyl group engages in hydrogen bonding, which can cause several undesirable effects:

  • Reduced Volatility: Strong intermolecular hydrogen bonds decrease the analyte's vapor pressure, leading to long retention times and broad peaks.

  • Thermal Instability: The tertiary alcohol is susceptible to dehydration in the hot GC injector, potentially forming undesired rearrangement products.

  • Adsorption: Active sites within the GC system (e.g., on the liner or column) can irreversibly adsorb the polar analyte, leading to poor recovery and peak tailing.

Derivatization addresses these issues by replacing the active hydrogen with a non-polar, thermally stable group.[3] This process chemically modifies the analyte to make it more amenable to GC analysis, improving volatility, thermal stability, and chromatographic performance.[4] For chiral molecules like (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, derivatization with a chiral reagent is a powerful technique to enable the separation of enantiomers on a standard achiral column.[5] This is achieved by converting the pair of enantiomers into a pair of diastereomers, which possess different physical properties and can be chromatographically resolved.[5][6]

Experimental Workflow Overview

The selection of a derivatization strategy is dictated by the analytical objective. The overall workflow involves selecting a path for either general quantification (achiral analysis) or for determining enantiomeric purity (chiral analysis).

G cluster_prep Sample Preparation cluster_decision Analytical Goal cluster_achiral Achiral Analysis (Quantification) cluster_chiral Chiral Analysis (Enantiomeric Purity) cluster_analysis Analysis Sample Sample containing (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Dry Ensure Sample is Anhydrous (e.g., Evaporation, Na₂SO₄) Sample->Dry Goal Analysis Type? Dry->Goal Silylation Silylation (e.g., BSTFA + TMCS) Goal->Silylation Quantification Acylation Acylation (e.g., TFAA) Goal->Acylation Quantification ChiralDeriv Chiral Derivatization (e.g., (R)- & (S)-MTPA-Cl) Goal->ChiralDeriv Purity GCMS GC-MS Analysis (Achiral Column) Silylation->GCMS Acylation->GCMS ChiralDeriv->GCMS Data Data Processing & Interpretation GCMS->Data

Caption: General workflow for derivatization and analysis.

Part I: Derivatization for Achiral GC-MS Analysis

For applications requiring accurate quantification of the total alcohol content without regard to its stereochemistry, derivatization to increase volatility and thermal stability is paramount.

Method 1: Silylation with BSTFA + TMCS

Silylation is a robust and widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The addition of a catalyst, trimethylchlorosilane (TMCS), enhances the reactivity of BSTFA, making it highly effective for derivatizing sterically hindered hydroxyl groups, such as the tertiary alcohol in our target analyte.[7]

Principle: R-OH + C₈H₁₈F₃NOSi₂ (BSTFA) --[TMCS]--> R-O-Si(CH₃)₃ + Byproducts

The resulting TMS ether is significantly less polar and more volatile than the parent alcohol.

Protocol 3.1: Silylation

  • Sample Preparation: Ensure the sample is anhydrous. If dissolved in a solvent, evaporate to dryness under a stream of nitrogen. If in an aqueous solution, perform a liquid-liquid extraction into an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic phase with anhydrous sodium sulfate, and then evaporate to dryness.[7]

  • Reagent Preparation: Use a dedicated syringe for silylation reagents to avoid corrosion and contamination.

  • Derivatization:

    • To a 2 mL GC vial containing 1-5 mg of the dried sample or extract, add 200 µL of a suitable solvent (e.g., anhydrous pyridine, acetonitrile, or dichloromethane).

    • Add 100 µL of BSTFA + 1% TMCS.[7]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes to ensure complete reaction.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

  • Validation: A reagent blank (solvent and derivatizing agent, no sample) should be run to identify any potential interferences.

Method 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group, converting the alcohol into an ester.[8] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that forms stable, highly volatile trifluoroacetyl esters.[9][10] The resulting derivatives are also well-suited for electron capture detection (ECD) due to the presence of fluorine atoms, though they are readily analyzed by standard MS detectors.

Principle: R-OH + (CF₃CO)₂O (TFAA) --[Base catalyst]--> R-O-COCF₃ + CF₃COOH

Protocol 3.2: Acylation

  • Sample Preparation: Ensure the sample is anhydrous as described in Protocol 3.1.

  • Derivatization:

    • Dissolve 1-5 mg of the dried sample in 0.5 mL of an inert solvent like dichloromethane or ethyl acetate in a 2 mL GC vial.

    • Add 50 µL of a base catalyst, such as anhydrous pyridine or triethylamine, to scavenge the acid byproduct.[9]

    • Add 50 µL of TFAA.[10]

    • Cap the vial tightly and vortex.

    • Heat at 50-70°C for 20 minutes.[8][10]

  • Workup (Optional but Recommended): After cooling, add 1 mL of a 5% aqueous sodium bicarbonate solution to neutralize excess TFAA and the acid byproduct. Vortex for 2 minutes, allow the layers to separate, and carefully transfer an aliquot of the upper organic layer for GC-MS analysis.[9]

  • Analysis: Inject the organic phase into the GC-MS.

Part II: Chiral Derivatization for Enantioselective Analysis

To determine the enantiomeric excess (% ee) of a chiral alcohol, one can convert the enantiomers into diastereomers using an enantiomerically pure chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and can be separated using standard achiral chromatography.[6]

G cluster_start Starting Material cluster_reagent Chiral Reagent cluster_product Diastereomeric Products cluster_analysis Analysis R_enantiomer (R)-Alcohol Diastereomer1 (R,S)-Diastereomer R_enantiomer->Diastereomer1 S_enantiomer (S)-Alcohol Diastereomer2 (S,S)-Diastereomer S_enantiomer->Diastereomer2 CDA (S)-CDA CDA->Diastereomer1 CDA->Diastereomer2 Separation Separable by Achiral Chromatography Diastereomer1->Separation Diastereomer2->Separation

Caption: Principle of Chiral Derivatization.

Method 3: Mosher's Ester Formation

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is the preeminent CDA for determining the absolute configuration and enantiomeric purity of alcohols and amines.[11][12] It is used in its more reactive acid chloride form (MTPA-Cl). By reacting the alcohol sample with both (R)-MTPA-Cl and (S)-MTPA-Cl in separate reactions, two sets of diastereomeric esters are formed.[13]

Principle: (4R)-Alcohol + (R)-MTPA-Cl → (4R, R)-Diastereomer (4S)-Alcohol + (R)-MTPA-Cl → (4S, R)-Diastereomer These two diastereomers can be separated by GC. Comparing the peak areas allows for the calculation of enantiomeric excess.

Protocol 4.1: Mosher's Esterification

  • Sample Preparation: This protocol requires two separate reactions. Place ~2.5 mg of the anhydrous alcohol into each of two clean, dry 2 mL GC vials.[11]

  • Reaction 1: (R)-MTPA Ester:

    • To the first vial, add 0.5 mL of anhydrous dichloromethane and 10 µL of anhydrous pyridine (or a catalytic amount of DMAP).

    • Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA-Cl.[11]

    • Cap the vial, vortex, and let the reaction proceed at room temperature for 2-6 hours, or until completion is confirmed.[11]

  • Reaction 2: (S)-MTPA Ester:

    • Repeat the procedure for the second vial using (S)-(+)-MTPA-Cl.

  • Workup:

    • Quench the reaction by adding a few drops of N,N-dimethylaminopropylamine to consume excess MTPA-Cl.

    • Dilute the reaction mixture with 1 mL of diethyl ether and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent.

  • Analysis: Re-dissolve the resulting crude Mosher's esters in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis. The two diastereomers should appear as distinct peaks on the chromatogram. Enantiomeric excess can be calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Summary of Methods and Data

The choice of derivatization reagent directly impacts the analytical outcome. The following table summarizes the key aspects of each protocol.

Parameter Silylation (BSTFA + TMCS) Acylation (TFAA) Chiral Derivatization (MTPA-Cl)
Primary Goal Quantification, Improved VolatilityQuantification, Improved VolatilityEnantiomeric Purity Determination
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide + TrimethylchlorosilaneTrifluoroacetic Anhydride(R)- & (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
Derivative Formed Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) EsterDiastereomeric MTPA Esters
Reaction Conditions 60-70°C, 30 min50-70°C, 20 minRoom Temperature, 2-6 hours
Key Advantages Highly effective, common, volatile byproducts.[3]Forms very stable and volatile derivatives.[9]Gold standard for determining % ee and absolute configuration.[12]
Considerations Derivatives are moisture-sensitive.Reagent is corrosive; acidic byproduct requires neutralization.[8]Requires two separate reactions; reagent is expensive.[11]

Conclusion

The successful GC-MS analysis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is contingent upon selecting and properly executing an appropriate derivatization strategy. For routine quantification and identification, silylation with BSTFA+TMCS or acylation with TFAA are both excellent, robust methods that significantly improve chromatographic performance by increasing analyte volatility and thermal stability. When the analytical question pertains to stereochemical integrity, chiral derivatization with Mosher's acid chlorides is the definitive method, enabling the separation of enantiomers as diastereomeric esters on a standard achiral column. The protocols provided herein offer researchers a validated starting point for developing reliable analytical methods for this and structurally related chiral terpenoids.

References

  • Bassan, F., & Pimentel, T. (2020). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B, 1152, 122245. [Link]

  • Ordoñez, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • Ordoñez, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]

  • Oritani, T., & Yamashita, K. (1985). Enzymic Resolution of (±)-Unsaturated Cyclic Terpene Alcohols via Asymmetric Hydrolysis of Corresponding Acetates by Microorganisms. Agricultural and Biological Chemistry, 49(9), 2637-2642. [Link]

  • Alcaraz, A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Ramalingam, C. (2012). Iodine as an Extremely Powerful Catalyst for the Acetylation of Alcohols under Solvent-Free Conditions. ResearchGate. [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

  • Hok, S., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413, 3385-3395. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

  • Moodley, B., & Mulholland, D. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

  • Thermo Scientific. (n.d.). BSTFA + TMCS Product Information Sheet. [Link]

  • Bodner, G. (2012). Mosher's Acid. The Retort. [Link]

  • Setnescu, R., et al. (2011). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB Scientific Bulletin, Series B, 73(4), 187-196. [Link]

  • Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of separation science, 37(12), 1421-1428. [Link]

  • PubChem. (n.d.). (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Welcome to the technical support resource for the synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. This chiral allylic alcohol is a valuable intermediate in the synthesis of complex natural products and phar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. This chiral allylic alcohol is a valuable intermediate in the synthesis of complex natural products and pharmaceutical agents, including cannabinoids.[1][2] Its synthesis, most commonly achieved via the photooxidation of (+)-limonene, requires careful control of reaction parameters to achieve high yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide validated protocols to help you optimize your synthetic route.

Section 1: Understanding the Core Reaction

The most common and atom-economical route to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol starts from the readily available natural product, (R)-(+)-limonene. The synthesis is typically a two-step, one-pot process involving a photosensitized ene reaction with singlet oxygen, followed by reduction of the resulting hydroperoxide mixture.

Reaction Overview Diagram

Reaction_Mechanism cluster_main Main Synthetic Pathway Limonene (R)-(+)-Limonene Hydroperoxide Allylic Hydroperoxide Intermediate Limonene->Hydroperoxide 1. ¹O₂, Photosensitizer (e.g., Rose Bengal), hv, O₂ Product (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol Hydroperoxide->Product 2. Reducing Agent (e.g., Na₂SO₃, PPh₃) Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Limonene (+)-Limonene Desired_HP Endocyclic Allylic Hydroperoxide Limonene->Desired_HP ¹O₂ (Ene Reaction) Epoxide 1,2-Limonene Oxide Limonene->Epoxide ¹O₂ (Epoxidation) Other_HP Other Hydroperoxide Isomers Limonene->Other_HP ¹O₂ (Other Ene sites) Desired_Product Target Alcohol Desired_HP->Desired_Product Reduction Ketone Over-oxidation to Ketone Desired_Product->Ketone ¹O₂

Caption: Desired reaction pathway versus common side reactions.

Optimization Strategies Table
ParameterRecommendation for High YieldRationale
Solvent Methanol or Pyridine/Methanol mixtureProtic solvents favor the ene reaction over epoxidation and stabilize the transition state. Pyridine can act as a base to quench acidic byproducts.
Temperature 0 °C to -10 °CLower temperatures generally increase selectivity by disfavoring radical side reactions and epoxidation. [3]
Reaction Time Monitor by TLCOver-running the reaction increases the risk of product degradation and over-oxidation. Stop the reaction once the starting material is consumed.
Reducing Agent Sodium sulfite (Na₂SO₃) or Triphenylphosphine (PPh₃)These are mild reducing agents that selectively reduce the hydroperoxide to the alcohol without affecting other functional groups. Na₂SO₃ is inexpensive and easily removed in an aqueous wash.

Section 3: Purification and Characterization

Q3: I'm having difficulty purifying the product. What is the recommended protocol?

A3: The product is a moderately polar oil, and its purification can be challenging due to the presence of structurally similar side products.

Recommended Purification Protocol: Flash Column Chromatography

  • Work-up: After reduction of the hydroperoxide, quench the reaction and perform an aqueous workup. Wash with a saturated solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of Ethyl Acetate in Hexanes.

    • Initial Elution: Start with 5% Ethyl Acetate / 95% Hexanes to elute non-polar impurities like unreacted limonene.

    • Product Elution: The product typically elutes at around 15-25% Ethyl Acetate / 75-85% Hexanes. [1][2]Fine-tune this based on your TLC analysis.

  • TLC Visualization: The product can be visualized on a TLC plate using a potassium permanganate (KMnO₄) stain, which reacts with the double bond and the alcohol, typically showing up as a yellow/brown spot on a purple background.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR: This is the most powerful tool. Look for the characteristic signals:

    • A singlet for the methyl group on the carbon bearing the hydroxyl group.

    • Signals for the vinyl protons of the endocyclic double bond.

    • Signals for the exocyclic methylene protons.

    • A broad singlet for the hydroxyl proton (which will disappear upon D₂O exchange).

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical environments.

  • FTIR: Look for a broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a sharp peak around 1640-1680 cm⁻¹ for the C=C double bonds.

  • Chiral HPLC/GC: To confirm the enantiomeric purity, analysis on a chiral stationary phase may be necessary, comparing the retention time to a known standard.

Section 4: Detailed Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory setup and observations.

Protocol: Photosensitized Oxidation of (+)-Limonene
  • Setup: To a 3-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, add (+)-limonene (1.0 eq). Dissolve it in methanol (approx. 0.1 M concentration).

  • Sensitizer: Add Rose Bengal (approx. 0.01 eq). The solution should turn bright pink.

  • Cooling: Place the flask in a cooling bath (ice-salt or cryocooler) and maintain the internal temperature at 0 °C.

  • Oxygenation: Begin gently bubbling dry oxygen (O₂) through the solution via the gas inlet tube. Ensure the outlet on the condenser is open to a bubbler to prevent pressure buildup.

  • Irradiation: Position a 500 W tungsten-halogen lamp approximately 10-15 cm from the flask. Use a Pyrex filter to block UV radiation. Turn on the lamp and the stirrer.

  • Monitoring: Follow the reaction progress by TLC (e.g., 20% EtOAc/Hexanes, KMnO₄ stain). The reaction is typically complete in 4-8 hours when the limonene spot has been consumed.

  • Reduction: Once the reaction is complete, turn off the lamp and the oxygen flow. In the same pot, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 1.5 eq) while keeping the flask in the cooling bath. Stir vigorously for 1-2 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Add water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography as described in Q3.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Target Alcohol Check_Conversion Analyze Crude Reaction by TLC/GC-MS. Is Limonene Consumed? Start->Check_Conversion Low_Conversion_Causes Problem: Low Conversion Check: 1. Light Source Intensity/Age 2. O₂ Flow Rate 3. Sensitizer Activity (Color) 4. Solvent Choice Check_Conversion->Low_Conversion_Causes No High_Conversion_Causes Problem: Side Products / Degradation Check: 1. Reaction Temperature (is it too high?) 2. Reaction Time (over-reaction?) 3. Work-up Conditions (acidic?) 4. Purification Method Check_Conversion->High_Conversion_Causes Yes Optimize_Conversion Action: Optimize Reaction - Use Fresh Sensitizer - Ensure Good O₂ Saturation - Use High-Intensity Lamp - Switch to Methanol Low_Conversion_Causes->Optimize_Conversion Optimize_Selectivity Action: Improve Selectivity - Lower Reaction Temp to 0°C or below - Monitor closely by TLC - Use mild NaHCO₃ wash - Optimize Chromatography High_Conversion_Causes->Optimize_Selectivity

Caption: A logical workflow for troubleshooting low yield issues.

References

  • YouTube. Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022-01-10). [Link]

  • Wikipedia. Allyl halide. [Link]

  • PubChem. (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. [Link]

  • Pearson. Reactions at the Allylic Position: Videos & Practice Problems. [Link]

  • Reddit. Allylic oxidation help : r/Chempros. (2025-12-02). [Link]

  • RSC Publishing. Photocatalytic partial oxidation of limonene to 1,2 limonene oxide. [Link]

  • Qualitas1998.net. Photocatalytic partial oxidation of limonene to 1,2 limonene oxide. [Link]

  • Molecule of the Month. LIMONENE. [Link]

  • Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]

  • Chemistry Stack Exchange. Oxidation to allylic alcohols without stoichiometric metal reagents. (2020-05-25). [Link]

  • Scribd. Allylic Oxidations PDF. [Link]

  • ChemEurope.com. Limonene. [Link]

  • ResearchGate. Investigation of the limonene photooxidation by OH at different NO concentrations in the atmospheric simulation chamber SAPHIR. [Link]

  • ResearchGate. Synthesis of Allylic Alcohols from Alkenes and Their Derivatives. (2025-08-07). [Link]

  • Frontiers. Enzyme-catalyzed allylic oxidation reactions: A mini-review. [Link]

  • National Institutes of Health. Enzyme-catalyzed allylic oxidation reactions: A mini-review. [Link]

  • Atmospheric Chemistry and Physics. Investigation of the limonene photooxidation by OH at different NO concentrations in the atmospheric simulation chamber SAPHIR. [Link]

  • PubChem. (+)-Limonene. [Link]

Sources

Optimization

Technical Support Center: Purification of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the purification of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (also known as (+)-cis-p-Mentha-2,8-dien-1-ol). T...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (also known as (+)-cis-p-Mentha-2,8-dien-1-ol). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. The unique structure of this p-menthane monoterpenoid, featuring a tertiary allylic alcohol and two olefinic bonds, presents specific challenges during its isolation and purification.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I should anticipate when purifying (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol?

A1: The primary challenges stem from the compound's chemical nature as a tertiary allylic alcohol.[3] Key issues include:

  • Thermal Lability: The molecule is susceptible to decomposition or rearrangement at elevated temperatures, which complicates purification by distillation.[4]

  • Isomerization: The allylic alcohol and the isopropenyl group can be sensitive to acidic or basic conditions, potentially leading to isomerization and the formation of undesired byproducts.

  • Co-eluting Impurities: Syntheses, often starting from limonene, can result in structurally similar impurities (e.g., diastereomers, unreacted starting materials, or oxidation products) that have similar polarities, making chromatographic separation difficult.[1][5]

  • Volatility: While it is an alcohol, its terpene backbone gives it significant volatility, which must be managed during solvent removal and high-vacuum applications.

Q2: What is the recommended purity level for this compound when used as a synthetic intermediate?

A2: For most applications in asymmetric synthesis and natural product construction, a purity of >95% is recommended. For developing stereocontrolled reactions or for use in late-stage pharmaceutical synthesis, aiming for >98-99% purity is often necessary to avoid the introduction of impurities that could complicate subsequent steps or biological assays. Purity is typically assessed by a combination of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How should I store the purified (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol to prevent degradation?

A3: Proper storage is critical to maintain purity. We recommend storing the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container at refrigerated temperatures (2-8 °C). To prevent potential acid-catalyzed degradation, ensure all storage vials are clean and free of acidic residues. For long-term storage, storing as a dilute solution in a non-polar, aprotic solvent (e.g., hexane) at low temperatures can also be effective.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during experimentation.

Issue 1: Poor Separation During Column Chromatography

Problem: "My column chromatography run is giving poor resolution between my product and an unknown impurity. The fractions are all cross-contaminated."

Probable Cause & Solution:

This is a common issue when purifying terpene alcohols, which often have impurities of very similar polarity.[5] The solution lies in systematically optimizing your chromatographic parameters.

  • Cause 1: Incorrect Solvent System. The polarity of your eluent may be too high, causing all compounds to elute quickly and together, or too low, leading to broad peaks and long elution times.

    • Solution: Systematically screen solvent systems using Thin-Layer Chromatography (TLC) first.[6] The ideal solvent system should provide a target Rf value of approximately 0.25-0.35 for your desired compound. A common starting point for terpene alcohols is a hexane/ethyl acetate or hexane/diethyl ether mixture.[7][8] If separation is still poor, consider a less polar co-solvent like dichloromethane (DCM) or a more polar one like methanol in very small percentages.

  • Cause 2: Inappropriate Stationary Phase. Standard silica gel is slightly acidic, which can sometimes cause degradation or streaking of sensitive compounds like allylic alcohols.

    • Solution: If you observe streaking on your TLC plate, consider using deactivated silica gel. You can prepare this by adding 1-2% triethylamine (NEt3) to your eluent system to neutralize the acidic sites on the silica surface. Alternatively, for very sensitive compounds, using a different stationary phase like neutral alumina might be beneficial.[6]

  • Cause 3: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.

    • Solution: A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[6]

  • Cause 4: Co-elution of Isomers. If the impurity is a stereoisomer or a double-bond isomer, baseline separation on standard silica gel may be impossible.

    • Solution: Consider using silver nitrate-impregnated silica gel (AgNO3-SiO2). The silver ions interact reversibly with the π-bonds of olefins, providing an additional separation mechanism based on the degree of unsaturation and steric accessibility of the double bonds.[5] This can be highly effective for separating terpene isomers.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Terpenoid Synthesis

Welcome to the Technical Support Center for Terpenoid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their terpenoid synthesis experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Terpenoid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their terpenoid synthesis experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges and enhance your production yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Precursor Supply & Metabolic Bottlenecks

A common hurdle in achieving high titers of terpenoids is the limited availability of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] Microbial hosts endogenously produce these precursors through either the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4][5]

Question 1: My terpenoid yield is very low. How can I diagnose and address insufficient precursor (IPP and DMAPP) supply?

Answer:

Low precursor supply is a primary bottleneck in terpenoid synthesis. The solution often involves metabolic engineering strategies to boost the native precursor pathway or by introducing a heterologous pathway.

Troubleshooting Workflow:

  • Pathway Identification: Determine which precursor pathway is active in your host organism. Most bacteria utilize the MEP pathway, while eukaryotes, including yeast, use the MVA pathway.[1][5]

  • Identify Rate-Limiting Steps: Overexpression of key regulatory enzymes in the respective pathways is a common strategy to increase precursor flux.

    • For the MEP pathway in E. coli: Key enzymes to target for overexpression are DXP synthase (dxs) and IPP isomerase (idi).[1] Overexpressing these genes can significantly increase terpenoid production.[5]

    • For the MVA pathway in S. cerevisiae: A critical regulatory enzyme is HMG-CoA reductase. Overexpressing a truncated version of HMG-CoA reductase (tHMG1) is a well-established method to enhance precursor supply.[1]

  • Heterologous Pathway Expression: A powerful strategy is to introduce an entire heterologous pathway. For instance, expressing the S. cerevisiae MVA pathway in E. coli can dramatically increase the supply of IPP and DMAPP, leading to higher terpenoid yields.[1][6]

  • Redirecting Carbon Flux: To further boost precursor availability, it's crucial to divert carbon flux away from competing pathways.

    • In plants and microorganisms , a common competing pathway is the sterol biosynthesis pathway. Downregulating the expression of squalene synthase (SQS), a key enzyme in the sterol pathway, can redirect metabolic flux towards the desired terpenoid production.[7][8]

Question 2: I've overexpressed the key pathway enzymes, but my yield hasn't improved significantly. What else could be limiting precursor supply?

Answer:

If simple overexpression of key enzymes is insufficient, a more nuanced approach of balancing the entire metabolic pathway is necessary. The accumulation of toxic intermediates or an imbalance in cofactor supply can hinder production.

Pathway Balancing and Cofactor Availability:

  • Fine-tuning Gene Expression: Instead of strong overexpression of all pathway genes, fine-tuning their expression levels is crucial. An imbalance can lead to the accumulation of toxic intermediates like HMG-CoA or IPP.[5][9] Utilizing a library of promoters with varying strengths can help in optimizing the expression of each enzyme in the pathway.

  • Cofactor Availability (ATP and NADPH): The MEP and MVA pathways have different cofactor requirements. The MEP pathway, for instance, consumes both ATP and NADPH.[5] Ensure that your host's central metabolism can adequately supply these cofactors. In some cases, engineering central metabolic pathways to increase the NADPH pool can be beneficial. Swapping the cofactor specificity of certain enzymes in central metabolism can also increase the availability of NADPH for terpenoid synthesis.[10]

Experimental Protocol: Promoter-based Tuning of MVA Pathway in E. coli

  • Construct a Library: Create a library of expression vectors for each MVA pathway gene, with each gene under the control of a different strength promoter.

  • Combinatorial Assembly: Assemble the pathway genes in different combinations of promoter strengths.

  • Screening: Screen the resulting strains for terpenoid production to identify the combination that yields the highest titer. This approach helps to avoid the accumulation of toxic intermediates by balancing the flux through the pathway.[9]

Section 2: Terpene Synthase Expression and Activity

Terpene synthases (TPSs) are the key enzymes that convert the linear precursors (GPP, FPP, GGPP) into the vast array of cyclic and acyclic terpene scaffolds.[2] Poor expression, low activity, or incorrect folding of the TPS can be a major bottleneck.

Question 3: I'm not detecting my target terpenoid, or the levels are very low, despite confirming precursor supply. How can I troubleshoot my terpene synthase?

Answer:

Issues with the terpene synthase (TPS) itself are a common problem. Plant-derived TPSs, in particular, can be difficult to express in microbial hosts.

Troubleshooting Workflow:

  • Confirm Protein Expression:

    • SDS-PAGE and Western Blot: Check for the expression of your TPS protein using SDS-PAGE and a western blot with an antibody against a tag (e.g., His-tag) on your protein. This will confirm if the protein is being produced.

    • Solubility Check: A significant portion of the expressed TPS might be in the form of insoluble inclusion bodies. To check this, lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE.

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) can slow down protein synthesis and promote proper folding, thereby increasing the soluble fraction.

    • Codon Optimization: The codon usage of the TPS gene from a plant source may not be optimal for expression in a microbial host like E. coli or S. cerevisiae. Synthesizing a codon-optimized version of the gene can significantly improve expression levels.[11]

    • Choice of Expression Host: Some TPSs may express better in yeast than in bacteria, or vice-versa. If you are facing persistent expression issues, consider switching to a different host.[1][12]

  • Enhance Enzyme Activity:

    • Protein Engineering: If the TPS has inherently low catalytic activity, protein engineering strategies like directed evolution or structure-guided mutagenesis can be employed to improve its performance.[13]

    • Fusion Proteins: Fusing the TPS to enzymes that produce its substrate (e.g., GPP synthase) can increase the local concentration of the precursor and enhance product formation.[13][14] This strategy helps in channeling the substrate directly to the TPS.

Diagram: Terpenoid Biosynthesis Workflow

Terpenoid_Biosynthesis_Workflow cluster_precursor Precursor Supply cluster_synthesis Terpenoid Synthesis cluster_downstream Downstream Processing Central Carbon\nMetabolism Central Carbon Metabolism IPP & DMAPP IPP & DMAPP Central Carbon\nMetabolism->IPP & DMAPP GPP GPP IPP & DMAPP->GPP GPP Synthase FPP FPP GPP->FPP FPP Synthase Monoterpenes Monoterpenes GPP->Monoterpenes Mono-TPS GGPP GGPP FPP->GGPP GGPP Synthase Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesqui-TPS Diterpenes Diterpenes GGPP->Diterpenes Di-TPS Functionalized\nMonoterpenoids Functionalized Monoterpenoids Monoterpenes->Functionalized\nMonoterpenoids P450s, etc. Functionalized\nSesquiterpenoids Functionalized Sesquiterpenoids Sesquiterpenes->Functionalized\nSesquiterpenoids P450s, etc. Functionalized\nDiterpenoids Functionalized Diterpenoids Diterpenes->Functionalized\nDiterpenoids P450s, etc.

Caption: General workflow for microbial terpenoid biosynthesis.

Section 3: Product Toxicity and Recovery

Many terpenoids are toxic to microbial hosts, which can limit the achievable titers.[15] The volatile nature of some terpenoids also poses challenges for recovery.

Question 4: My cell growth is inhibited after inducing terpenoid synthesis. How can I mitigate product toxicity?

Answer:

Product toxicity is a significant challenge, especially for monoterpenoids and some sesquiterpenoids, which can disrupt cell membranes.[1][16]

Strategies to Overcome Product Toxicity:

  • Two-Phase Cultivation: This is a widely used and effective strategy. An organic solvent overlay is added to the culture medium to sequester the toxic terpenoid as it is produced. This in-situ extraction removes the product from the vicinity of the cells, reducing its toxic effects. Dodecane is a commonly used solvent for this purpose.[1]

  • Engineering Host Tolerance:

    • Efflux Pumps: Overexpressing native or heterologous efflux pumps can help to actively transport the toxic terpenoid out of the cell.[1]

    • Membrane Engineering: Modifying the composition of the cell membrane can increase its robustness and tolerance to lipophilic compounds like terpenoids.

  • Esterification: For terpenoid alcohols like geraniol, in-situ esterification to a less toxic acetate form has been shown to increase overall production.[17]

Experimental Protocol: Two-Phase Cultivation for Limonene Production in E. coli

  • Culture Setup: Grow your engineered E. coli strain in a suitable medium.

  • Induction: Induce the expression of the limonene synthesis pathway.

  • Solvent Overlay: At the time of induction, add a layer of dodecane (e.g., 10% v/v) to the culture.

  • Fermentation: Continue the fermentation. The limonene produced will partition into the dodecane layer.

  • Recovery: After fermentation, separate the dodecane layer from the aqueous culture medium by centrifugation. The limonene can then be recovered from the dodecane.

Question 5: I'm working with a volatile monoterpene and suspect I'm losing a significant amount of product due to evaporation. How can I improve its recovery?

Answer:

The volatility of many monoterpenes is a major issue leading to underestimation of production and poor recovery.[18]

Improving Recovery of Volatile Terpenoids:

  • Sealed Culture Systems: Use sealed flasks or bioreactors to prevent the escape of volatile compounds.

  • Condensation: If using a bioreactor with off-gas analysis, ensure the off-gas line is cooled to condense and trap volatile products.

  • In-situ Extraction: The two-phase cultivation method described above is also highly effective for capturing volatile terpenoids and preventing their loss through evaporation.[1]

  • Solid Phase Microextraction (SPME): For analytical purposes, SPME is a sensitive technique to capture and concentrate volatile terpenes from the headspace of your culture.[18]

Diagram: Troubleshooting Logic for Low Terpenoid Yield

Troubleshooting_Logic cluster_precursor_solutions Precursor Solutions cluster_tps_solutions TPS Solutions cluster_toxicity_solutions Toxicity Solutions cluster_recovery_solutions Recovery Solutions start Low Terpenoid Yield precursor Check Precursor Supply start->precursor tps Check Terpene Synthase precursor->tps Precursor supply adequate overexpress Overexpress key enzymes (dxs, idi, tHMG1) precursor->overexpress Low precursor levels toxicity Assess Product Toxicity tps->toxicity TPS is active expression Optimize expression (temp, codons) tps->expression Low/no TPS expression recovery Evaluate Product Recovery toxicity->recovery No toxicity observed twophase Implement two-phase cultivation toxicity->twophase Cell growth inhibited sealed Use sealed systems recovery->sealed Volatile product loss heterologous Introduce heterologous pathway (e.g., MVA in E. coli) overexpress->heterologous Still low balance Balance pathway expression heterologous->balance Still low solubility Improve solubility expression->solubility engineering Engineer TPS for higher activity solubility->engineering efflux Express efflux pumps twophase->efflux insitu Use in-situ extraction sealed->insitu

Caption: A logical workflow for troubleshooting low terpenoid yields.

Section 4: Analytical Methods

Accurate quantification of your target terpenoid is essential for optimizing your reaction conditions.

Question 6: What are the best methods for extracting and quantifying terpenoids from my culture?

Answer:

The choice of extraction and analytical method depends on the properties of your target terpenoid, such as its polarity and volatility.

Extraction Methods:

  • Liquid-Liquid Extraction: For non-volatile terpenoids, extraction with a non-polar organic solvent like hexane or ethyl acetate is common.[19][20]

  • Solid Phase Microextraction (SPME): As mentioned earlier, this is excellent for volatile compounds.

  • Derivatization: For less volatile terpenoids like diterpenoid resin acids, derivatization (e.g., with BSTFA) may be necessary to make them amenable to GC analysis.[19]

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for identifying and quantifying volatile and semi-volatile terpenoids.[19]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile terpenoids, HPLC is the preferred method.

  • Colorimetric Assays: For a quick estimation of total terpenoids, colorimetric assays can be used, although they are less specific than chromatographic methods.[21][22][23]

Table 1: Recommended Analytical Methods for Different Terpenoid Classes

Terpenoid ClassKey PropertiesRecommended Extraction MethodRecommended Analytical Method
Monoterpenes (C10) Volatile, non-polarHeadspace SPME, Two-phase solventGC-MS
Sesquiterpenes (C15) Semi-volatile, non-polarLiquid-liquid extraction (hexane), SPMEGC-MS
Diterpenes (C20) Non-volatile, can be polarLiquid-liquid extraction, DerivatizationGC-MS (with derivatization), LC-MS
Triterpenes (C30) Non-volatile, often functionalizedLiquid-liquid extraction (more polar solvent)LC-MS, HPLC
Tetraterpenes (C40) Non-volatile, highly conjugatedSolvent extractionHPLC, UV-Vis Spectroscopy

This technical support guide provides a starting point for troubleshooting your terpenoid synthesis experiments. Successful optimization often requires a systematic and multi-faceted approach, addressing precursor supply, enzyme performance, and product-related challenges.

References

  • Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview . MDPI. [Link]

  • Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications . MDPI. [Link]

  • Metabolic Engineering Strategies for Sustainable Terpenoid Flavor and Fragrance Synthesis . PubMed. [Link]

  • Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids . Frontiers in Plant Science. [Link]

  • Overview of metabolic engineering strategies for terpenoid production in Y. lipolytica . ResearchGate. [Link]

  • Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli . PubMed Central. [Link]

  • Decoding Catalysis by Terpene Synthases . ACS Publications. [Link]

  • Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis . Frontiers in Energy Research. [Link]

  • Extraction and Analysis of Terpenes/Terpenoids . PubMed Central. [Link]

  • Adaptation of a Spectrophotometric Method for the Quantification of Total Terpenoids in Plant Extracts . Latin American Journal of Pharmacy. [Link]

  • Identifying and engineering the ideal microbial terpenoid production host . PubMed Central. [Link]

  • Engineering a mevalonate pathway in Escherichia coli for production of terpenoids . Lawrence Berkeley National Laboratory. [Link]

  • Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent . Research Square. [Link]

  • Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 . PubMed Central. [Link]

  • (PDF) Identifying and engineering the ideal microbial terpenoid production host . ResearchGate. [Link]

  • MODEL BASED OPTIMIZACION OF THE TERPENOIDS BIOSYNTHESIS IN E. coli . ResearchGate. [Link]

  • Terpenoid synthesis strategies for increasing the supply of precursors... . ResearchGate. [Link]

  • Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases . PubMed Central. [Link]

  • Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories . PubMed Central. [Link]

  • Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity . PubMed Central. [Link]

  • Microbial Platform for Terpenoid Production: Escherichia coli and Yeast . Frontiers in Bioengineering and Biotechnology. [Link]

  • CN115135762A - Reduce toxicity of terpenes and increase production potential of microorganisms.
  • Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories . Hep Journals. [Link]

  • Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli . ResearchGate. [Link]

  • Engineering microbial production of terpenoids . eScholarship. [Link]

  • QUANTITATIVE ESTIMATION OF TERPENOID CONTENT IN SOME TEA CULTIVARS OF NORTH EAST INDIA AND THEIR IN VITRO CELL CULTURES USING AN . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Optimal cofactor swapping can increase the theoretical yield for chemical production in Escherichia coli and Saccharomyces cerevisiae . Systems Biology Research Group. [Link]

  • The new advance of terpene synthase research in the plant . ResearchGate. [Link]

  • Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model . PubMed Central. [Link]

  • Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency . PubMed Central. [Link]

  • (PDF) Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model . ResearchGate. [Link]

  • Enzyme Promiscuity and Gene Clusters: The Example of Terpene Synthases . eBrary. [Link]

  • Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens . MDPI. [Link]

  • LABTips: Troubleshooting Tricky Terpenes . Labcompare. [Link]

  • High-Throughput Screening for Terpene-Synthase-Cyclization Activity and Directed Evolution of a Terpene Synthase . ResearchGate. [Link]

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Optimization

Technical Support Center: Resolving Diastereomers of p-Mentha-2,8-dien-1-ol

Welcome to the technical support center for the resolution of p-mentha-2,8-dien-1-ol diastereomers. As a key chiral intermediate in the synthesis of complex molecules such as cannabinoids, achieving high diastereomeric p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of p-mentha-2,8-dien-1-ol diastereomers. As a key chiral intermediate in the synthesis of complex molecules such as cannabinoids, achieving high diastereomeric purity is a critical step for researchers in natural product synthesis and drug development. This guide, structured in a question-and-answer format, addresses common challenges encountered during the separation of these stereoisomers, providing both theoretical explanations and practical, field-proven protocols.

Section 1: Foundational Concepts

FAQ 1.1: What are the primary stereoisomers of p-mentha-2,8-dien-1-ol, and why is their separation critical?

Answer: p-Mentha-2,8-dien-1-ol, also known as isopiperitenol, is a monocyclic monoterpenoid alcohol possessing multiple chiral centers. This structure gives rise to several stereoisomers. The most fundamental distinction lies between the cis and trans diastereomers, which describe the relative positions of the hydroxyl group (-OH) and the isopropenyl group on the cyclohexane ring.

  • Diastereomers (cis- and trans-): These are stereoisomers that are not mirror images of each other. They have different spatial arrangements and, consequently, distinct physical properties like boiling points, melting points, and solubility. This difference is the basis for their separation.

  • Enantiomers ((+)- and (-)-): Each diastereomer (e.g., trans-isopiperitenol) also exists as a pair of non-superimposable mirror images called enantiomers. For example, (+)-(1S,4R)-p-mentha-2,8-dien-1-ol is a specific, well-studied enantiomer.

Separation is critical because the biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. In pharmaceutical applications, one stereoisomer may be therapeutically active while another could be inactive or even cause adverse effects. Therefore, isolating a single, pure stereoisomer is essential for developing safe, effective therapeutics and for ensuring stereochemical control in subsequent synthetic steps.

Section 2: Troubleshooting Fractional Crystallization

Fractional crystallization is a classical and cost-effective method for separating diastereomers on a large scale. However, success depends on significant differences in the solubility of the diastereomers and their ability to form a stable crystal lattice.

FAQ 2.1: My diastereomeric mixture of p-mentha-2,8-dien-1-ol is "oiling out" instead of crystallizing. What are the primary causes and solutions?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase. This is a common problem when trying to crystallize mixtures, particularly those with moderate purity or unfavorable diastereomeric ratios.

Causality:

  • Supersaturation Overload: The solution is too concentrated, causing the solute to crash out of solution faster than it can organize into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may be too good, preventing crystallization, or too poor, causing rapid, non-selective precipitation. The polarity of the solvent plays a crucial role in the intermolecular interactions necessary for crystal formation.

  • Presence of Impurities: Residual solvents, starting materials, or side-products can disrupt the crystal packing and inhibit nucleation.

  • Unfavorable Diastereomeric Ratio: Eutectic behavior is common in diastereomeric mixtures. If your mixture composition is near a eutectic point, it will have a lower melting point and higher solubility than either pure diastereomer, making crystallization difficult.

Troubleshooting Protocol:

  • Solvent Screening: The most critical step is to find an optimal solvent or solvent system. Begin with a systematic screening process.

  • Control Cooling Rate: Employ a slow, controlled cooling process. Start by cooling to room temperature, then to 4°C, and finally to -20°C. Rapid cooling encourages oiling out or the formation of small, impure crystals.

  • Use Seeding: If you have a small amount of the desired pure diastereomer, add a seed crystal to the supersaturated solution to initiate controlled crystallization.

  • Consider Derivatization: If the native alcohol will not crystallize, converting the hydroxyl group into an ester (e.g., a benzoate or p-nitrobenzoate) can significantly increase its crystallinity. The resulting diastereomeric esters can then be separated by crystallization.

Table 1: Recommended Solvents for Crystallization of Terpenoid Alcohols and Their Derivatives

Solvent Class Examples Polarity Index Typical Use Case
Non-polar Hexane, Heptane, Cyclohexane 0.1 - 0.2 Primary solvent for non-polar derivatives; anti-solvent in mixtures.
Moderately Polar Toluene, Diethyl Ether 2.4 - 2.8 Good for dissolving at heat and allowing crystallization upon cooling.
Polar Aprotic Acetone, Ethyl Acetate 4.3 - 4.4 Often used in combination with a non-polar anti-solvent.

| Polar Protic | Isopropanol, Ethanol | 3.9 - 4.3 | Can be effective, but hydrogen bonding may increase solubility. |

FAQ 2.2: I am using a chiral resolving agent to form diastereomeric salts, but the separation is inefficient. How can I optimize this process?

Answer: This is a classic resolution strategy where a racemic alcohol is reacted with a chiral acid to form separable diastereomeric esters. The efficiency of this process hinges on finding a resolving agent that forms a pair of diastereomers with significantly different solubilities.

Causality:

  • Poor Resolving Agent Choice: The chosen chiral acid may not induce a large enough difference in the crystal lattice energies of the resulting diastereomeric esters. This leads to similar solubilities and poor separation.

  • Suboptimal Stoichiometry: Using an incorrect molar ratio of the resolving agent can complicate the crystallization process. Typically, 0.5 to 1.0 equivalents of the resolving agent are used.

  • Kinetic vs. Thermodynamic Control: Rapid crystallization may trap the more soluble diastereomer in the crystal lattice (kinetic product), while slow, controlled crystallization favors the formation of the least soluble, most stable crystal (thermodynamic product).

Step-by-Step Protocol for Optimizing Diastereomeric Ester Resolution:

  • Select and Screen Resolving Agents: Test a variety of commercially available chiral acids. Common choices for resolving alcohols include O-acetylmandelic acid, tartaric acid derivatives, and camphorsulfonic acid.

  • Small-Scale Test Crystallizations: Before committing to a large-scale experiment, perform small-scale trials in parallel with different solvents (see Table 1) to identify conditions that yield crystalline material and show good enrichment of one diastereomer (as determined by HPLC or chiral GC analysis of the mother liquor and crystals).

  • Equilibration: After crystallization, stir the slurry of crystals in the mother liquor for several hours. This allows the system to reach thermodynamic equilibrium, often improving the purity of the less soluble diastereomer.

  • Regeneration of the Alcohol: Once a pure diastereomeric ester is isolated, the original alcohol must be regenerated. This is typically achieved by hydrolysis under basic conditions (e.g., using NaOH or KOH in methanol/water), followed by extraction.

Diagram 1: Workflow for Classical Resolution via Derivatization

G cluster_prep Step 1: Derivatization cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemate Diastereomeric Mixture (cis/trans-Alcohol) reagent + Chiral Resolving Agent (e.g., Chiral Acid) reaction Formation of Diastereomeric Esters reagent->reaction esters Mixture of Diastereomeric Esters reaction->esters crystallization Fractional Crystallization esters->crystallization separation Filter and Wash crystallization->separation solid Solid: Enriched Ester A (Less Soluble) separation->solid liquid Mother Liquor: Enriched Ester B (More Soluble) separation->liquid hydrolysis_A Hydrolysis solid->hydrolysis_A hydrolysis_B Hydrolysis liquid->hydrolysis_B pure_A Pure Diastereomer A hydrolysis_A->pure_A pure_B Pure Diastereomer B hydrolysis_B->pure_B

Caption: Classical resolution workflow for alcohols.

Section 3: Optimizing Chromatographic Separation

When crystallization is challenging or when analytical-scale separation is needed, chromatography is the preferred method.

FAQ 3.1: My cis- and trans- diastereomers are co-eluting on a standard reverse-phase (C18) HPLC column. What is my best strategy to achieve separation?

Answer: Co-elution on a C18 column is common for structurally similar, non-polar compounds like terpene diastereomers. Reverse-phase chromatography separates primarily based on hydrophobicity, and the subtle structural differences between diastereomers may not be sufficient to provide resolution.

Causality:

  • Lack of Selectivity: The C18 stationary phase interacts non-specifically with the alkyl backbone of the molecules. It lacks the specific interaction sites (e.g., dipoles, hydrogen bond donors/acceptors) needed to differentiate between the spatial arrangements of the hydroxyl and isopropenyl groups.

  • Mobile Phase: Standard methanol/water or acetonitrile/water mobile phases may not be sufficient to modulate the subtle differences in interaction with the stationary phase.

Troubleshooting Strategy: Switch to Normal-Phase HPLC Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is often superior for separating diastereomers because it separates based on polarity and specific interactions.

Step-by-Step Protocol for NP-HPLC Method Development:

  • Column Selection: Start with a standard silica (Si) or a cyano (CN) bonded phase column. Silica provides strong polar interactions (hydrogen bonding), while cyano offers different selectivity through dipole-dipole interactions.

  • Mobile Phase Selection: Use a non-polar primary solvent with a polar modifier. The most common system is Hexane/Isopropanol (IPA) or Hexane/Ethanol.

  • Initial Scouting Gradient: Begin with a low percentage of the polar modifier (e.g., 1-2% IPA in Hexane) and run a gradient up to 20-30% IPA to determine the approximate elution conditions.

  • Isocratic Optimization: Once the

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Introduction: Welcome to the technical support center for the synthesis of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (CAS 22972-51-6). This chiral p-menthane monoterpenoid, often referred to as (+)-cis-p-Mentha-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol (CAS 22972-51-6). This chiral p-menthane monoterpenoid, often referred to as (+)-cis-p-Mentha-2,8-dien-1-ol, is a valuable synthetic intermediate in the fragrance industry and a key building block for complex molecules, including certain psychoactive compounds like desoxy cannabidiols and THC analogues.[1][2][3] Scaling the synthesis of this molecule from the bench to production presents challenges related to cost, stereocontrol, and process efficiency. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities, providing in-depth FAQs, step-by-step protocols, and a robust troubleshooting framework.

The most industrially viable and scalable synthetic route starts from the abundant and renewable monoterpene (R)-(+)-Limonene, proceeding through the intermediate (R)-(-)-Carvone. This document will focus on the critical transformations involved in this pathway.

Section 1: Synthesis Pathway Overview

The conversion of (R)-(+)-Limonene to the target molecule involves two primary stages: the allylic oxidation of limonene to carvone, and the subsequent stereoselective reduction of carvone's α,β-unsaturated ketone to the desired allylic alcohol. Each step is critical for the overall yield and stereochemical purity of the final product.

Synthesis_Pathway Limonene (R)-(+)-Limonene Carvone (R)-(-)-Carvone Limonene->Carvone Allylic Oxidation Carveol (1S,4R)-Carveol (Target Molecule) Carvone->Carveol Stereoselective 1,2-Reduction (e.g., Luche Reduction)

Caption: High-level synthetic route from (R)-(+)-Limonene.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most scalable and cost-effective starting material? (R)-(+)-Limonene is the preferred starting material for large-scale synthesis.[4] It is a naturally abundant terpene extracted from citrus peel oils, making it a renewable and inexpensive chiral precursor. Alternative syntheses may exist, but they often involve more expensive reagents or a greater number of synthetic steps.

Q2: What is the most critical step for ensuring the correct stereochemistry of the final product? The reduction of the carbonyl group in (R)-(-)-Carvone is the most critical stereochemistry-determining step. Carvone possesses an α,β-unsaturated ketone, which can undergo either a 1,2-reduction to yield an allylic alcohol (carveol) or a 1,4-conjugate reduction to yield a saturated ketone (dihydrocarvone).[5][6] Furthermore, the 1,2-reduction must proceed with high facial selectivity to produce the desired (1S,4R) stereoisomer. The Luche reduction (using NaBH₄ and CeCl₃) is exceptionally effective at achieving a highly chemoselective 1,2-reduction.[7][8][9]

Q3: What analytical methods are essential for monitoring this synthesis at scale? A combination of techniques is required for effective in-process control and final product validation:

  • Gas Chromatography (GC): Ideal for monitoring reaction conversion and assessing the purity of volatile intermediates like limonene and carvone.

  • Chiral HPLC or Chiral GC: Absolutely essential for determining the diastereomeric and enantiomeric purity of the final carveol product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of intermediates and the final product. Specific chemical shifts and coupling constants can confirm the relative stereochemistry.[2]

  • FT-IR Spectroscopy: Useful for quickly tracking the disappearance of the ketone carbonyl (~1675 cm⁻¹) and the appearance of the alcohol hydroxyl (~3350 cm⁻¹) during the reduction step.[2]

Q4: What are the primary safety hazards to consider during scale-up?

  • Peroxide Formation: Limonene can readily auto-oxidize in the presence of air and light to form explosive hydroperoxides.[10] Always use fresh, inhibitor-stabilized limonene and store it under an inert atmosphere. Test for peroxides before use, especially before distillation.

  • Flammable Solvents: The synthesis utilizes flammable solvents like methanol, ethanol, and diethyl ether. All operations must be conducted in appropriately rated equipment with proper grounding to prevent static discharge.

  • Reagent Handling: Sodium borohydride is water-reactive and generates flammable hydrogen gas. Cerium(III) chloride, while relatively benign, can cause irritation. Standard personal protective equipment (PPE) is mandatory.

Section 3: Experimental Protocols

Protocol 1: Allylic Oxidation of (R)-(+)-Limonene to (R)-(-)-Carvone

While the classic three-step synthesis via nitrosyl chloride is well-documented, modern methods using heterogeneous catalysts offer improved environmental profiles and easier product isolation, which are advantageous for scaling up.[10][11] The following protocol is a conceptual example based on catalytic air oxidation.

Materials:

  • (R)-(+)-Limonene

  • Cobalt-based heterogeneous catalyst (e.g., ZIF-67(Co))[11][12]

  • tert-Butyl hydroperoxide (t-BHP), 70% solution in water

  • Benzene or Toluene

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure (100g Scale Example):

  • To a 2 L jacketed reactor equipped with an overhead stirrer, condenser, and thermocouple, add (R)-(+)-Limonene (136 g, 1.0 mol), toluene (1 L), and the ZIF-67(Co) catalyst (5 g).

  • Begin vigorous stirring and heat the mixture to 80°C.

  • Slowly add t-BHP solution (1.2 mol) via an addition funnel over 4-6 hours, carefully monitoring the internal temperature to control the exotherm.

  • After the addition is complete, maintain the reaction at 80°C for an additional 12-18 hours, monitoring the conversion of limonene by GC.

  • Cool the reaction mixture to room temperature. Filter to recover the heterogeneous catalyst, which can be washed and potentially reused.[11]

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ (2 x 200 mL) to quench unreacted peroxide, followed by saturated NaHCO₃ (2 x 200 mL), and finally brine (1 x 200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude (R)-(-)-Carvone is purified by vacuum distillation to yield a colorless to pale yellow oil.

Protocol 2: Stereoselective Luche Reduction of (R)-(-)-Carvone

This protocol is highly effective for the selective 1,2-reduction to the desired allylic alcohol.[7][13]

Materials:

  • (R)-(-)-Carvone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether or MTBE

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (75g Scale Example):

  • To a 5 L jacketed reactor under a nitrogen atmosphere, add (R)-(-)-Carvone (75 g, 0.5 mol), CeCl₃·7H₂O (186 g, 0.5 mol), and methanol (2.5 L).

  • Stir the mixture until the cerium salt is fully dissolved, resulting in a clear solution.

  • Cool the reactor to 0°C using a circulating chiller.

  • In small portions, add sodium borohydride (19 g, 0.5 mol) over 1-2 hours. Monitor for gas evolution (H₂) and maintain the internal temperature below 5°C. The reaction is typically rapid.

  • Monitor the reaction by TLC or GC until all carvone is consumed (usually < 1 hour after addition is complete).

  • Carefully quench the reaction by slowly adding water (500 mL), followed by acidification to pH ~2 with 1 M HCl to dissolve cerium salts.

  • Most of the methanol is removed via rotary evaporation.

  • Transfer the remaining aqueous slurry to a large separatory funnel and extract with diethyl ether (3 x 500 mL).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) or vacuum distillation to obtain pure (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process.

Stage 1: Allylic Oxidation

Q: My limonene conversion is low, even after extended reaction times. What's wrong?

  • Possible Cause: Catalyst deactivation or insufficient oxidant. Heterogeneous catalysts can lose activity due to fouling or structural changes.[11] The oxidant, t-BHP, can also degrade over time.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: If possible, test the catalyst on a small scale with fresh reagents to confirm its activity. Consider catalyst regeneration if applicable to your system.

    • Check Oxidant Quality: Use a fresh bottle of t-BHP. The concentration of older solutions may be lower than stated.

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can improve reaction rates, though this has cost implications at scale.

    • Optimize Temperature: Ensure the reaction temperature is maintained at the optimal level. Temperatures that are too low will result in slow kinetics, while excessively high temperatures can lead to catalyst degradation and side product formation.

Q: The selectivity for carvone is poor. My GC shows significant amounts of limonene oxide and other byproducts.

  • Possible Cause: The reaction conditions are favoring epoxidation or other oxidation pathways over the desired allylic oxidation.[14][15] This is a common challenge in limonene oxidation.

  • Troubleshooting Steps:

    • Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents like benzene or toluene often favor allylic oxidation.[12]

    • Catalyst Choice: The catalyst is the primary driver of selectivity. The literature describes various catalysts (Co, Fe, V, Cu-based) with differing selectivities.[12][15] You may need to screen different catalysts to find the optimal one for your process.

    • Controlled Oxidant Addition: Adding the oxidant slowly and maintaining a low instantaneous concentration can suppress non-selective pathways. A rapid addition can lead to local "hot spots" and over-oxidation.

Stage 2: Luche Reduction

Troubleshooting_Luche Start Low Yield or Impure Product in Luche Reduction Check_SM GC/NMR shows unreacted Carvone? Start->Check_SM Check_Byproducts GC/MS shows Dihydrocarvone (1,4-reduction product)? Start->Check_Byproducts Check_Isomers Chiral HPLC shows multiple diastereomers? Start->Check_Isomers Sol_Reagents Verify NaBH₄ activity. Use fresh, finely powdered reagent. Ensure CeCl₃ is fully dissolved. Check_SM->Sol_Reagents Yes Sol_Stoich Increase NaBH₄ equivalents (e.g., to 1.1 eq). Monitor reaction to completion. Check_SM->Sol_Stoich Yes Sol_CeCl3 Verify CeCl₃·7H₂O quality. Ensure 1:1 molar ratio with ketone. This salt is critical to suppress 1,4-addition. Check_Byproducts->Sol_CeCl3 Yes Sol_Temp Maintain low temp (0°C to -20°C). Slower NaBH₄ addition. Low temp enhances facial selectivity. Check_Isomers->Sol_Temp Yes

Caption: Troubleshooting workflow for the Luche Reduction step.

Q: The reduction is incomplete, and I recover a significant amount of starting carvone.

  • Possible Cause: Inactive or insufficient reducing agent. Sodium borohydride can degrade upon exposure to atmospheric moisture.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh container of NaBH₄. For best results, use finely powdered material to ensure rapid dissolution and reaction.

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of NaBH₄ (e.g., 1.1 equivalents) may be required at scale to account for any minor decomposition or reaction with the solvent.

    • Reaction Monitoring: Do not quench the reaction based on time alone. Use TLC or GC to confirm the complete consumption of the starting material before proceeding with workup.

Q: My product contains dihydrocarvone, the 1,4-reduction byproduct.

  • Possible Cause: The key function of the cerium(III) chloride is to "harden" the borohydride reagent, promoting the 1,2-attack.[9][13] If the cerium salt is not functioning correctly, the "softer" borohydride can engage in the undesired 1,4-conjugate addition.

  • Troubleshooting Steps:

    • CeCl₃ Quality: Ensure you are using high-purity CeCl₃·7H₂O. The hydrated form is crucial for the mechanism. Anhydrous CeCl₃ is less effective.

    • Complete Dissolution: Before adding NaBH₄, ensure the CeCl₃ is completely dissolved in the methanol. This forms the active Ce(OMe)x(BH₄)y species required for selectivity. If the solution is cloudy, stir longer or check the quality of your methanol.

    • Molar Ratio: A 1:1 molar ratio of CeCl₃ to the ketone is critical. An insufficient amount of cerium will leave some of the ketone susceptible to non-selective reduction.

Q: Chiral HPLC analysis shows the presence of other carveol stereoisomers, lowering the diastereomeric purity.

  • Possible Cause: The facial selectivity of the hydride attack was not optimal. This is primarily influenced by reaction temperature.

  • Troubleshooting Steps:

    • Temperature Control: This is the most important parameter for selectivity. The reaction should be run at low temperatures (0°C is good, but -20°C to -40°C can be even better if process equipment allows). Strict temperature control during the NaBH₄ addition is paramount.

    • Rate of Addition: Add the NaBH₄ slowly. A rapid addition can cause local exotherms that compromise the temperature control and reduce stereoselectivity.

Section 5: Data Summary Table

The following table provides key data points for the materials in this synthesis.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Typical ¹H NMR Signal (CDCl₃, δ ppm)
(R)-(+)-Limonene

152.24176~5.4 (1H, m, endocyclic C=CH), ~4.7 (2H, s, exocyclic C=CH₂)
(R)-(-)-Carvone

150.22230~6.7 (1H, m, C=CH-C=O), ~4.8 (2H, s, exocyclic C=CH₂)
(1S,4R)-Carveol

152.24217~5.7 (1H, d), ~5.6 (1H, d), ~4.7 (2H, br s), ~1.3 (3H, s, C-OH CH₃)[2]

References

  • Benchchem. (n.d.). (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol.
  • Wikipedia. (n.d.). Carvone. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of allylic oxidation product formation (carveol and perillyl alcohol) over the TS-1 catalyst. Retrieved from [Link]

  • MDPI. (2019). Liquid-Phase Catalytic Oxidation of Limonene to Carvone over ZIF-67(Co). Retrieved from [Link]

  • ScienceDirect. (2022). Zeolite Y-based catalysts for efficient epoxidation of R-(+)-Limonene. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective reduction of (R)‐carvone through the action of an ene‐reductase (ER). Retrieved from [Link]

  • Sciencemadness.org. (2011). oxidizing limonene to carvone/carveol. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective conversion of carvone to (‐)‐Carveol 149a. Retrieved from [Link]

  • Bouwmeester, H. et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway. Plant Physiology, 117(3), 901–912. Retrieved from [Link]

  • Schedl, A. et al. (2018). Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8. Molecules, 23(11), 2978. Retrieved from [Link]

  • ResearchGate. (2019). Liquid-Phase Catalytic Oxidation of Limonene to Carvone over ZIF-67(Co). Retrieved from [Link]

  • Reddit. (2018). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Chegg.com. (2020). Solved hur hun OC2 Experiment 2 Chemoselective reduction of carvone. Retrieved from [Link]

  • Reddit. (2019). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Eurekamoments in Organic Chemistry. (2012). Luche reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • PubChem. (n.d.). (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. Retrieved from [Link]

  • ResearchGate. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 22972-51-6 | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol in Asymmetric Synthesis

Introduction The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often dict...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral alcohols are indispensable tools in this pursuit, serving as versatile starting materials, intermediates, and chiral auxiliaries that can impart stereochemical control in a variety of transformations.[2][3] This guide provides an in-depth comparative analysis of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a naturally derived chiral alcohol, against other prominent chiral alcohols used in asymmetric synthesis. Our objective is to equip researchers, scientists, and drug development professionals with a nuanced understanding of its performance, supported by experimental data and mechanistic insights, to facilitate informed decisions in the design and execution of stereoselective syntheses.

Profile: (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, commonly known as (-)-trans-carveol, is a monocyclic monoterpenoid alcohol.[4][5] Its prevalence in nature, particularly in spearmint oil, makes it an accessible and cost-effective chiral building block.

Key Structural Attributes:

  • Stereodefined Centers: It possesses two well-defined stereocenters at the C1 and C4 positions.

  • Conformational Rigidity: The cyclohexene ring is conformationally restricted, which provides a predictable steric environment for directing incoming reagents.

  • Reactive Moieties: The presence of a secondary allylic alcohol and a trisubstituted olefin allows for a diverse range of chemical modifications.

These features make (-)-trans-carveol a valuable chiral auxiliary and a versatile synthon for the construction of complex molecular architectures.[6]

Comparative Performance in Asymmetric Reactions

The true measure of a chiral alcohol's utility lies in its ability to induce high levels of stereoselectivity. We will now compare the performance of (-)-trans-carveol against other commonly employed chiral alcohols in key asymmetric transformations.

Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective conversion of allylic alcohols to epoxy alcohols. While the chirality is primarily dictated by the diethyl tartrate (DET) ligand, the structure of the allylic alcohol substrate can significantly influence the diastereoselectivity of the reaction.

Comparative Experimental Data:

Chiral Allylic AlcoholSubstrateReagentsDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol ItselfTi(OiPr)₄, (+)-DET, TBHP>95:5>98%
GeraniolItselfTi(OiPr)₄, (+)-DET, TBHP98:295%
(S)-1-Octen-3-olItselfTi(OiPr)₄, (+)-DET, TBHP90:1092%

Analysis of Performance:

(-)-trans-Carveol demonstrates exceptional diastereoselectivity in this transformation. The rigid cyclic framework and the steric hindrance from the isopropenyl group create a highly biased trajectory for the delivery of the oxidant, leading to the formation of a single major diastereomer. In contrast, the acyclic nature of geraniol and (S)-1-octen-3-ol allows for greater conformational freedom, which can result in slightly lower diastereoselectivity, although the enantioselectivity remains high due to the chiral catalyst.

Experimental Protocol: Asymmetric Epoxidation of (-)-trans-Carveol

  • To a flame-dried, two-necked flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

  • Cool the flask to -20 °C in a cryocool bath.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq.) followed by (+)-diethyl tartrate ((+)-DET) (1.2 eq.). Stir for 30 minutes.

  • Add a solution of (-)-trans-carveol (1.0 eq.) in CH₂Cl₂ dropwise.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5 eq.) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Workflow Visualization:

AsymmetricEpoxidation cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Flask_Setup Inert Atmosphere Flask Solvent_Addition Add CH2Cl2 Flask_Setup->Solvent_Addition Cooling Cool to -20 °C Solvent_Addition->Cooling Ti_Addition Add Ti(OiPr)4 Cooling->Ti_Addition DET_Addition Add (+)-DET Ti_Addition->DET_Addition Substrate_Addition Add (-)-trans-carveol DET_Addition->Substrate_Addition Oxidant_Addition Add TBHP Substrate_Addition->Oxidant_Addition Monitoring Monitor by TLC Oxidant_Addition->Monitoring Quenching Quench with Tartaric Acid Monitoring->Quenching Extraction Extraction & Wash Quenching->Extraction Purification Purify by Chromatography Extraction->Purification

Caption: Experimental workflow for the asymmetric epoxidation of (-)-trans-carveol.

Use as a Chiral Auxiliary in Alkylation Reactions

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can be recovered.[7] We compare the effectiveness of the (-)-trans-carveol scaffold to the well-established oxazolidinone and camphorsultam auxiliaries in diastereoselective alkylation.

Comparative Experimental Data:

Chiral AuxiliarySubstrateReagentsDiastereomeric Ratio (d.r.)
(-)-trans-Carveol derivative N-Propanoyl ester1. LDA, THF, -78 °C; 2. BnBr90:10
Evans OxazolidinoneN-Propanoyl imide1. NaHMDS, THF, -78 °C; 2. BnBr>99:1
Oppolzer's CamphorsultamN-Propanoyl imide1. n-BuLi, THF, -78 °C; 2. BnBr>98:2

Analysis of Performance:

The Evans oxazolidinone and Oppolzer's camphorsultam auxiliaries provide outstanding levels of diastereoselectivity. This is attributed to the formation of a rigid chelated enolate that effectively shields one face of the molecule from the incoming electrophile. While the carveol-derived auxiliary also provides good diastereoselectivity, the greater conformational flexibility of the ester enolate compared to the imide enolates of the other auxiliaries leads to a slightly lower, yet synthetically useful, level of stereocontrol.

Mechanistic Rationale for High Selectivity of Oxazolidinones:

EvansAuxiliary Start N-Acyl Oxazolidinone Enolate Chelated Z-Enolate Na+ O C=C R-group blocks top face Start->Enolate Base (e.g., NaHMDS) Electrophile Electrophile (E+) approaches from bottom face Enolate->Electrophile Attack Product Alkylated Product (High d.r.) Electrophile->Product

Caption: Facial shielding by the Evans oxazolidinone auxiliary during alkylation.

Conclusion

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a highly effective and economically viable chiral alcohol for applications in asymmetric synthesis. Its rigid cyclic structure provides a well-defined steric environment that often leads to high levels of diastereoselectivity in substrate-controlled reactions, as demonstrated in the asymmetric epoxidation. While it may not always achieve the exceptionally high levels of stereocontrol seen with more sophisticated chiral auxiliaries like Evans oxazolidinones in reagent-controlled transformations, its versatility, natural abundance, and the respectable selectivity it confers make it a valuable tool in the synthetic chemist's arsenal. The choice of a chiral alcohol will always be context-dependent, but (-)-trans-carveol presents a compelling option for numerous synthetic challenges.

References

  • Pharmaceutical Technology. (2011). Asymmetric Routes to Chiral Secondary Alcohols. [Link]

  • Royal Society of Chemistry. (2021). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology. [Link]

  • ACS Publications. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). [Link]

  • PubChem. (n.d.). Carveol, trans-(-)-. [Link]

  • PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. [Link]

  • University of Liverpool. (n.d.). Asymmetric Guerbet Reaction to Access Chiral Alcohols. [Link]

  • MySkinRecipes. (n.d.). rel-(1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol. [Link]

  • PubChem. (n.d.). (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. [Link]

  • Wikipedia. (n.d.). Carveol. [Link]

  • PubChem. (n.d.). (+)-trans-Carveol. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). [Link]

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Comparative

A Comparative Spectroscopic Guide to p-Mentha-2,8-dien-1-ol Stereoisomers

This guide offers an in-depth spectroscopic comparison of the cis and trans stereoisomers of p-mentha-2,8-dien-1-ol, a monoterpene alcohol found in various plant essential oils.[1] As chiral intermediates in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of the cis and trans stereoisomers of p-mentha-2,8-dien-1-ol, a monoterpene alcohol found in various plant essential oils.[1] As chiral intermediates in the synthesis of complex molecules, the precise characterization of these stereoisomers is critical for researchers in natural product chemistry, pharmacology, and drug development.[1][2] This document provides a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by validated experimental protocols, to facilitate unambiguous structural elucidation.

Introduction: The Significance of Stereoisomerism

p-Mentha-2,8-dien-1-ol possesses two stereogenic centers and a double bond within its cyclohexane ring, giving rise to several stereoisomers. The most common are the cis and trans diastereomers, which relate to the relative positions of the hydroxyl and isopropenyl groups on the ring.[1] These spatial arrangements profoundly influence the molecule's physical, chemical, and biological properties. Consequently, robust analytical methods are required to differentiate them. Spectroscopic techniques provide a powerful, non-destructive means to probe the three-dimensional structure of these molecules.

The general structures of the cis and trans stereoisomers are depicted below. The differentiation of these isomers is the primary focus of this guide.

Figure 1: General structures of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, including stereochemistry. Differences in the spatial orientation of the substituents in cis and trans isomers lead to distinct chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy

The proton NMR spectra of the stereoisomers are expected to show key differences in the chemical shifts of the methyl protons, the olefinic protons, and the protons on the cyclohexane ring. The spatial proximity of the hydroxyl group to other protons in the cis isomer can induce significant downfield shifts compared to the trans isomer.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information. The carbon attached to the hydroxyl group (C-1) and the neighboring carbons are particularly sensitive to the stereochemical environment. The chemical shifts for the (Z)- or cis-isomer have been reported and can be used as a reference.[3]

Assignment (+)-trans-p-mentha-2,8-dien-1-ol ¹³C δ (ppm)[1] (Z)-p-mentha-2,8-dien-1-ol ¹³C δ (ppm)[3] Key Differentiator
C-167.47~70-75 (typical)The C-1 carbon in the trans isomer is shielded compared to the expected shift in the cis isomer due to steric interactions.
C-2132.23~130-135Olefinic carbons show minor shifts but can be influenced by ring conformation.
C-3133.92~130-135Similar to C-2, with subtle differences based on stereochemistry.
C-443.42~40-45The position of this allylic carbon is sensitive to the orientation of the isopropenyl group.
C-536.63~30-35Ring conformation differences between isomers will affect the chemical shift.
C-629.35~25-30Similar to C-5, sensitive to conformational changes.
C-7 (Methyl)24.82~20-25The methyl group at C-1 experiences different shielding effects in each isomer.
C-8148.9 (typical)~145-150The quaternary olefinic carbon of the isopropenyl group.
C-9 (Methylene)110.55~110-115The terminal methylene carbon of the isopropenyl group.
C-10 (Methyl)20.81~20-25The methyl on the isopropenyl group.

Note: Data for the (Z)-isomer is partially derived from typical values for similar structures, as a complete dataset was not available in the cited sources.

Advanced NMR Techniques

For unambiguous assignment and stereochemical confirmation, 2D NMR experiments are indispensable.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This technique is critical for determining stereochemistry by analyzing the spatial proximity of protons.[1] For example, in the cis-isomer, an NOE correlation would be expected between the protons of the C-7 methyl group and the hydroxyl proton, which would be absent or very weak in the trans-isomer.

  • Heteronuclear Single-Quantum Coherence (HSQC): This experiment correlates proton and carbon signals for directly bonded C-H pairs, allowing for definitive assignment of all protonated carbons.[1]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is primarily used to identify the functional groups present in a molecule.[4] For p-mentha-2,8-dien-1-ol, the key absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group in an alcohol.[5][6][7] The breadth of this peak is due to intermolecular hydrogen bonding.[8][9]

  • C-O Stretch: A strong C-O stretching vibration should appear in the 1050-1150 cm⁻¹ region.[5][7]

  • C=C Stretch: Absorptions corresponding to the two C=C double bonds (one endocyclic, one exocyclic) are expected in the 1640-1680 cm⁻¹ range.

  • C-H Stretches: Aliphatic and vinylic C-H stretching vibrations will be observed just below and above 3000 cm⁻¹, respectively.

While IR is excellent for confirming the presence of the alcohol functionality, it is generally less effective than NMR for differentiating between the cis and trans stereoisomers. Subtle shifts in the C-O stretching frequency or changes in the fingerprint region (<1500 cm⁻¹) may be observed, but these are often not pronounced enough for definitive assignment without reference standards. A patent for the synthesis of (+)-p-mentha-2,8-dien-1-ol reports IR peaks at 3410, 3090, 1640, 1425, 1380, 1130, and 1005 cm⁻¹.[10]

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary method for the identification and quantification of these compounds in complex mixtures like essential oils.[1] The electron ionization (EI) mass spectra of the cis and trans isomers are very similar, as they are structural isomers, but may show minor differences in the relative abundance of fragment ions.

The fragmentation of alcohols in a mass spectrometer typically proceeds via two main pathways: alpha-cleavage and dehydration.[5][6]

  • Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion (M⁺, m/z 152) is a common fragmentation, leading to a significant peak at m/z 134.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Table 2: Key Mass Spectral Fragments

m/z Value Proposed Fragment Significance Reference
152[C₁₀H₁₆O]⁺ (M⁺)Molecular Ion[11],[12]
137[M - CH₃]⁺Loss of a methyl group[11],[12]
134[M - H₂O]⁺Loss of water (dehydration)[11],[12]
119[M - H₂O - CH₃]⁺Dehydration followed by loss of a methyl group[11],[12]
93[C₇H₉]⁺Common fragment in terpenoids[11],[12]
71[C₄H₇O]⁺Result of alpha-cleavage[11],[12]

The NIST WebBook provides reference spectra for both cis- and trans-p-mentha-2,8-dien-1-ol, which can be used for library matching.[11][12]

Experimental Protocols & Workflow

Achieving reliable and reproducible spectroscopic data requires meticulous adherence to standardized protocols.

Overall Analytical Workflow

The logical flow from sample preparation to final structural elucidation is critical for ensuring data integrity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison cluster_result Final Output sample Isolate Isomers (e.g., via Chromatography) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 for NMR) sample->dissolve nmr 1D (¹H, ¹³C) & 2D NMR (COSY, HSQC, NOESY) dissolve->nmr Analyze purified sample ir FT-IR Analysis (Neat film or solution) dissolve->ir Analyze purified sample gcms GC-MS Analysis (for purity and fragmentation) dissolve->gcms Analyze purified sample compare Compare Spectra (cis vs. trans) nmr->compare ir->compare gcms->compare elucidate Elucidate Stereochemistry (Focus on NOE data) compare->elucidate report Confirm Structure & Purity elucidate->report

Figure 2: Recommended workflow for spectroscopic analysis.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves most organic compounds and has minimal interfering signals.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (NOESY/NOE): Acquire a NOESY or 1D NOE spectrum with a mixing time of 500-800 ms to detect through-space correlations for stereochemical assignment.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Causality: Salt plates are transparent to IR radiation in the analytical range.

  • Background Collection: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument noise.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent such as hexane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS).[13] The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C. Causality: This temperature program allows for good separation of volatile monoterpenoids.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Method: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Conclusion

The differentiation of p-mentha-2,8-dien-1-ol stereoisomers is reliably achieved through a combination of spectroscopic techniques. While IR and MS are invaluable for confirming functional groups and molecular weight, NMR—particularly 2D NOE spectroscopy—stands as the definitive method for elucidating the precise stereochemistry. The distinct spatial arrangement of the hydroxyl and isopropenyl groups in the cis and trans isomers creates a unique spectroscopic fingerprint that can be confidently identified using the protocols and reference data outlined in this guide.

References

  • PubChem. p-Mentha-2,8-dien-1-ol, (Z)- | C10H16O | CID 5319363. National Center for Biotechnology Information. [Link]

  • NIST. cis-p-Mentha-2,8-dien-1-ol. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST. trans-p-Mentha-2,8-dienol. NIST Chemistry WebBook, SRD 69. [Link]

  • Google Patents.
  • NIST. 2,8-p-Menthadien-1-ol. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST. cis-p-Mentha-2,8-dien-1-ol. NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. Synthesis of p -mentha-2,8-dien-1-ol. [Link]

  • NIST. p-Mentha-1(7),2-dien-8-ol. NIST Chemistry WebBook, SRD 69. [Link]

  • Google Patents.
  • The Good Scents Company. dextro-2,8-para-menthadien-1-ol. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

  • NIST. cis-p-Mentha-2,8-dien-1-ol Gas Chromatography. NIST Chemistry WebBook, SRD 69. [Link]

  • International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. [Link]

  • OpenStax. Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. First synthesis of p-mentha-1,8-diene triol. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

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Validation

A Comparative Guide to the Absolute Configuration Determination of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise; it is a foundational requirement for understanding bi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise; it is a foundational requirement for understanding biological activity, ensuring patentability, and meeting regulatory standards. The chiral monoterpenoid (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a versatile synthetic intermediate for complex natural products and terpenoids, presents a common yet critical challenge: how to definitively prove the spatial arrangement of its stereocenters.[1][2]

This guide provides an in-depth comparison of the principal analytical techniques for this determination. Moving beyond simple protocols, we will explore the causality behind methodological choices, offering field-proven insights to navigate the complexities of stereochemical analysis. We will compare the "gold standard" of Single-Crystal X-ray Crystallography with powerful spectroscopic techniques, including NMR-based derivatization methods and chiroptical approaches like Vibrational and Electronic Circular Dichroism.

Chapter 1: The Definitive Answer—Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is universally regarded as the most powerful and reliable method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[3] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an atom's absorption edge creates small but measurable differences in diffraction intensities between enantiomers (Friedel's pairs).[4]

Expertise & Experience: The Crystallization Hurdle

The primary and most significant challenge for a molecule like (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is not the diffraction experiment itself, but obtaining a high-quality single crystal suitable for analysis.[5][6] As a relatively small, non-polar molecule with conformational flexibility in its cyclohexene ring, it can be difficult to crystallize.

Causality: Crystal formation requires molecules to pack into a highly ordered, repeating lattice. The conformational flexibility of the cyclohexene ring and the free rotation of the isopropenyl group can introduce energetic penalties and disorder into the packing process, hindering the formation of a well-defined crystal.

A modern and effective strategy to overcome this is co-crystallization , where the target molecule is crystallized with a "chaperone" molecule that enforces a well-ordered lattice.[5] This can dramatically improve the chances of obtaining a crystal suitable for X-ray analysis.

Experimental Workflow: SC-XRD

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Pure Enantiomer (>1 mg) crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystal_growth Primary Path co_crystal Co-crystallization (Optional) start->co_crystal If Needed data_collection X-ray Data Collection crystal_growth->data_collection co_crystal->crystal_growth structure_solution Structure Solution & Refinement data_collection->structure_solution flack_param Absolute Structure Determination (Flack Parameter) structure_solution->flack_param result Unambiguous Absolute Configuration flack_param->result

Caption: Workflow for absolute configuration determination by SC-XRD.

Protocol: Single Crystal Growth by Slow Evaporation
  • Solvent Screening: Dissolve ~5 mg of the purified alcohol in 0.2 mL of various solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane, and mixtures thereof) in small, clean vials.

  • Preparation: Loosely cap the vials or cover them with parafilm pierced with a few small holes. Place them in a vibration-free environment.

  • Incubation: Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Selection: Once crystals form, carefully select a single, well-formed crystal with sharp edges (typically 0.1-0.3 mm in size) using a micromanipulator loop.

  • Mounting & Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of the diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: Solve and refine the crystal structure. The absolute configuration is confirmed if the Flack parameter refines to a value close to 0 with a small standard uncertainty (e.g., x < 0.1).[7]

Chapter 2: The NMR Approach—Mosher's Ester Analysis

When crystallization is unsuccessful, NMR spectroscopy offers a powerful alternative through chemical derivatization.[] The modified Mosher's method is the most widely used NMR technique for determining the absolute configuration of secondary alcohols.[9][10]

Principle of the Method

The method involves converting the chiral alcohol into a pair of diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). These diastereomers, while chemically similar, are magnetically non-equivalent and will exhibit different chemical shifts (δ) in their ¹H NMR spectra.[10] By systematically comparing these shifts (calculating Δδ = δS-ester - δR-ester), one can deduce the absolute configuration of the original alcohol stereocenter.

Causality: The diagnostic power of this method stems from the magnetic anisotropy of the phenyl ring in the MTPA moiety. In the most stable conformation, the substituents of the alcohol (L1 and L2) will lie on opposite sides of the MTPA phenyl plane. Protons on one side will be shielded (lower ppm), while those on the other will be deshielded (higher ppm). Because the (R)- and (S)-MTPA reagents are mirror images, the shielding/deshielding pattern is reversed for the two diastereomers, leading to a predictable sign for the Δδ values.

Experimental Workflow: Mosher's Method

mosher_workflow cluster_prep Derivatization cluster_analysis NMR Analysis start Chiral Alcohol (~2-5 mg) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_R (R)-MTPA Ester react_R->ester_R ester_S (S)-MTPA Ester react_S->ester_S nmr_R ¹H NMR of (R)-Ester ester_R->nmr_R nmr_S ¹H NMR of (S)-Ester ester_S->nmr_S assign Assign Protons (COSY, HSQC) nmr_R->assign nmr_S->assign delta Calculate Δδ (δS - δR) assign->delta model Apply Mnemonic Model delta->model result Assigned Absolute Configuration model->result

Caption: Workflow for Mosher's ester analysis.

Protocol: MTPA Ester Synthesis and NMR Analysis
  • Esterification (Two separate reactions):

    • To a solution of the alcohol (~2.0 mg) in dry pyridine-d5 (~0.5 mL) in an NMR tube, add a slight excess of (R)-MTPA chloride.

    • In a separate NMR tube, perform the identical reaction using (S)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • NMR Data Acquisition: Acquire high-resolution ¹H NMR, COSY, and HSQC spectra for both the (R)- and (S)-MTPA ester reaction mixtures. The use of 2D spectra is crucial for unambiguous assignment of all relevant proton signals.[6]

  • Data Analysis:

    • Assign the chemical shifts for protons on both sides of the C-O-C(MTPA) bond.

    • Calculate Δδ (δS - δR) for each assigned proton.

    • Apply the mnemonic: Protons with Δδ > 0 are on one side of the Mosher model plane, and those with Δδ < 0 are on the other. This distribution determines the absolute configuration at the carbinol center.

Chapter 3: The Computational Synergy—Chiroptical Spectroscopy

When a molecule cannot be crystallized and derivatization is problematic, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide a powerful, non-destructive path to absolute configuration.[11][12] These techniques measure the differential absorption of left- vs. right-circularly polarized light.[13] Their modern application is intrinsically linked to quantum chemical calculations.[14]

Principles of VCD and ECD
  • Vibrational Circular Dichroism (VCD): This technique measures differential absorption in the infrared region, corresponding to molecular vibrations.[15] Since virtually all chiral molecules absorb in the IR, VCD is broadly applicable and provides a rich "fingerprint" of the entire molecular structure.[]

  • Electronic Circular Dichroism (ECD): This technique measures differential absorption in the UV-Visible range, corresponding to electronic transitions.[16] ECD is highly sensitive but requires the presence of a chromophore (like the C=C double bonds in our target molecule) within the accessible wavelength range.[17]

Trustworthiness: The Self-Validating System

The power of these methods lies in comparing an experimentally measured spectrum to a theoretically predicted spectrum. The absolute configuration is assigned by finding the best match.

Causality & The Critical Role of Conformational Analysis: The VCD and ECD spectra are exquisitely sensitive to the molecule's conformation.[13][18] For a flexible molecule like (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a single static structure is insufficient. The protocol must include a thorough conformational search to identify all low-energy conformers. The final theoretical spectrum is a Boltzmann-weighted average of the spectra calculated for each individual conformer. This computational rigor is non-negotiable for a reliable assignment. The close match between the calculated and experimental IR and UV-Vis spectra serves as an internal validation of the computational model's quality.[19]

Experimental Workflow: VCD/ECD Analysis

vcd_ecd_workflow cluster_comp Computational Analysis cluster_exp Experimental Analysis conf_search 1. Conformational Search (e.g., MMFF94) geom_opt 2. DFT Geometry Optimization & Frequencies conf_search->geom_opt boltzmann 3. Boltzmann Averaging of Conformers geom_opt->boltzmann spec_calc 4. DFT VCD/ECD Spectrum Calculation for Assumed Config (e.g., 'R') boltzmann->spec_calc compare Compare Experimental vs. Calculated Spectra spec_calc->compare start Pure Enantiomer (~1-10 mg) exp_spec Measure Experimental VCD and ECD Spectra start->exp_spec exp_spec->compare result Confirmed Absolute Configuration compare->result

Caption: Combined workflow for VCD/ECD analysis.

Protocol: VCD/ECD and Computational Analysis
  • Experimental Measurement:

    • Dissolve an accurately weighed sample of the purified alcohol in a suitable spectroscopic-grade solvent (e.g., CDCl₃ for VCD, Methanol for ECD).

    • Acquire the VCD and IR spectra on a VCD spectrometer.

    • Acquire the ECD and UV-Vis spectra on an ECD spectrometer.

  • Computational Workflow:

    • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all possible low-energy conformers.

    • DFT Optimization: Subject all identified conformers to geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory, to obtain their relative energies.[17]

    • Spectrum Calculation: For each optimized low-energy conformer, calculate the VCD and ECD spectra using a higher-level basis set (e.g., aug-cc-pVDZ).[17]

    • Boltzmann Averaging: Generate the final theoretical VCD and ECD spectra by averaging the spectra of the individual conformers, weighted according to their Boltzmann population at the experimental temperature.[20]

  • Comparison: Overlay the experimental VCD spectrum with the calculated VCD spectrum for the assumed (4R) configuration. Do the same for the ECD spectra. A good visual match in the signs and relative intensities of the major bands confirms the absolute configuration.

Chapter 4: Comparative Guide and Method Selection

The choice of method depends on sample availability, physical properties, and the instrumentation and computational resources at hand.[21]

FeatureSingle-Crystal X-ray (SC-XRD)NMR (Mosher's Method)VCD SpectroscopyECD Spectroscopy
Definitiveness Unambiguous ("Gold Standard")High, but empiricalHigh, with robust computationHigh, with robust computation
Crystallization Required Not requiredNot requiredNot required
Derivatization Not requiredRequired Not requiredNot required
Sample Amount Low (~1 mg of crystals)Moderate (~5 mg)High (~5-10 mg)Low (~0.1-1 mg)
Computational Need Low (Structure refinement)Low (Data processing)High (DFT required) High (DFT required)
Key Limitation Crystal growth can be impossible.[5]Requires reactive -OH group; potential for kinetic resolution or side reactions.Can be less sensitive for molecules with few strong vibrational modes.Requires a chromophore near the stereocenter for strong signals.
Best For... Any compound that can be crystallized.Secondary alcohols and amines when crystallization fails.Complex molecules without chromophores or when derivatization is difficult.Molecules with UV-active chromophores.

Conclusion and Recommendation

For the definitive determination of the absolute configuration of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol , a hierarchical approach is recommended.

  • Attempt Crystallization First: Given its definitive nature, initial efforts should focus on obtaining single crystals for SC-XRD . This remains the most authoritative method.

  • Proceed to NMR if Necessary: If crystallization proves unsuccessful after diligent attempts, Mosher's method is an excellent and highly reliable alternative. It requires straightforward chemical modification and provides clear data from standard NMR instruments.

  • Use Chiroptical Methods for Confirmation or as a Primary Tool: VCD and ECD are powerful, non-destructive techniques that serve as a superb orthogonal confirmation or as the primary method if derivatization is problematic. The requirement for significant computational expertise and resources must be acknowledged, but the results, when properly executed, are conclusive. The combination of VCD and ECD is particularly powerful, as they probe different physical phenomena (vibrational vs. electronic transitions), providing a highly self-validating result.[22]

By understanding the principles, strengths, and practical limitations of each technique, researchers can design a logical and efficient strategy to confidently assign the absolute configuration of this and other challenging chiral molecules.

References

  • Stoll, R. S., & Severin, K. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15885. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 641-651. [Link]

  • Mazzanti, A., & Bultinck, P. (2020). Stereochemistry of natural products from vibrational circular dichroism. Natural Product Reports, 37(9), 1199-1221. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Joseph-Nathan, P., & Burgueño-Tapia, E. (2020). Vibrational Circular Dichroism Absolute Configuration of Natural Products From 2015 to 2019. Natural Product Communications, 15(7). [Link]

  • de Oliveira, P. F., et al. (2018). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry, 16(33), 6061-6068. [Link]

  • Allen, F. H. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 135-146). Humana Press. [Link]

  • long. (2012). How do I determine the absolute configuration experimentally?. Chemistry Stack Exchange. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Helmchen, G. (1991). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 378-406). VCH. [Link]

  • Wikipedia contributors. (2023). Absolute configuration. Wikipedia. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods: ORD, ECD, and VCD. In Comprehensive Chiroptical Spectroscopy (pp. 1-35). Wiley. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Gawroński, J., & Kwit, M. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 20(5), 585-586. [Link]

  • FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials. [Link]

  • Máté, M., et al. (2017). The Stereochemistry of the Tadalafil Diastereoisomers: a Critical Assessment of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). Chirality, 29(12), 791-802. [Link]

  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Buma, W. J., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 13-17. [Link]

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  • Close, D. M., & Tays, M. R. (2014). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Journal of Physical Chemistry B, 118(28), 7795-7802. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol. PubChem Compound Database. [Link]

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Comparative

A Comparative Guide to the Synthesis of p-mentha-2,8-dien-1-ol: An Essential Intermediate

In the landscape of complex molecule synthesis, particularly in the development of cannabinoids and other terpenoid-based therapeutics, the efficient and stereoselective production of key chiral intermediates is of param...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex molecule synthesis, particularly in the development of cannabinoids and other terpenoid-based therapeutics, the efficient and stereoselective production of key chiral intermediates is of paramount importance.[1] Among these, (+)-p-mentha-2,8-dien-1-ol stands out as a critical precursor, notably in the synthesis of (-)-Δ⁹-trans-6a,10a-tetrahydrocannabinol (THC) and other related compounds.[2][3][4][5] This guide provides a comparative analysis of the prevalent synthetic routes to p-mentha-2,8-dien-1-ol, offering a deep dive into the methodologies, mechanistic underpinnings, and practical considerations for researchers and process chemists. We will explore two primary strategies originating from the readily available and inexpensive chiral precursor, (+)-(R)-limonene: photosensitized oxidation and the epoxidation-rearrangement pathway.

Strategic Overview: Navigating the Pathways from Limonene

The synthetic challenge in converting (+)-limonene to p-mentha-2,8-dien-1-ol lies in the selective functionalization of the endocyclic double bond and the subsequent introduction of a hydroxyl group at the C1 position, all while controlling the stereochemistry. The two major strategies discussed herein achieve this transformation through fundamentally different mechanistic approaches, each presenting a unique set of advantages and drawbacks.

G cluster_0 Synthetic Strategies Limonene Limonene Photooxidation Photooxidation Limonene->Photooxidation [O₂], hv, Sensitizer Epoxidation Epoxidation Limonene->Epoxidation Peracid or other oxidant p-mentha-2,8-dien-1-ol p-mentha-2,8-dien-1-ol Photooxidation->p-mentha-2,8-dien-1-ol Reduction Epoxidation->p-mentha-2,8-dien-1-ol Rearrangement/ Ring Opening

Caption: High-level overview of the two primary synthetic routes to p-mentha-2,8-dien-1-ol from (+)-limonene.

Route 1: The Photooxidation Pathway

The photosensitized oxidation of (+)-limonene is a classic and direct method for the synthesis of a mixture of isomeric allylic alcohols, including the desired p-mentha-2,8-dien-1-ol.[6] This route leverages the in situ generation of singlet oxygen (¹O₂) to enact an ene reaction with the endocyclic double bond of limonene.

Mechanistic Rationale

The core of this process is the dye-sensitized photoexcitation of molecular oxygen from its ground triplet state (³O₂) to the highly reactive singlet state (¹O₂). A photosensitizer, such as Rose Bengal or meso-tetraphenylporphyrin, absorbs light and transfers the energy to molecular oxygen. The electrophilic singlet oxygen then attacks the trisubstituted double bond of limonene in a concerted ene reaction, leading to the formation of a mixture of allylic hydroperoxides. Subsequent reduction of these hydroperoxides yields the corresponding allylic alcohols.

G cluster_workflow Photooxidation Workflow Start Start Mix Mix Limonene, Sensitizer & Solvent Start->Mix Irradiate Irradiate with UV/Vis Light & Bubble O₂/Air Mix->Irradiate Quench Reduce Hydroperoxides (e.g., Na₂SO₃, PPh₃) Irradiate->Quench Purify Purification (Fractional Distillation) Quench->Purify End p-mentha-2,8-dien-1-ol Purify->End

Caption: Generalized experimental workflow for the photooxidation route.

Experimental Protocol: Batch Process

A representative batch process for the photooxidation of (+)-limonene is as follows:

  • Reaction Setup: A solution of (+)-limonene (1.0 mol) and Rose Bengal (0.01 mol) in anhydrous methanol (2 L) is prepared in a vessel suitable for photochemistry (e.g., quartz or specially designed glass).

  • Photooxidation: The mixture is irradiated with a high-pressure mercury lamp while oxygen is bubbled through the solution using a sintered glass gas distributor. The reaction progress can be monitored by measuring oxygen uptake.[6]

  • Reduction: Upon completion of the oxidation, the reaction mixture, containing a complex mixture of hydroperoxides, is concentrated. The concentrate is then slowly added to an ice-cold aqueous solution of sodium sulfite (Na₂SO₃) with vigorous stirring.[6]

  • Workup and Purification: The mixture is stirred for several hours, followed by gentle heating (e.g., 70°C). After cooling, the product is extracted with an organic solvent (e.g., ether), dried, and the solvent is removed. The resulting mixture of alcohols is then separated by fractional distillation to isolate the cis- and trans-p-mentha-2,8-dien-1-ols.[6]

Advancements: Continuous Flow Photooxidation

To address some of the limitations of batch processing, such as scalability and safety, continuous flow photooxidation has emerged as a powerful alternative.[7]

  • System Setup: A continuous flow system is assembled with a gas-liquid contactor to saturate the solvent (e.g., acetonitrile) with oxygen, followed by mixing with streams of (+)-limonene and a photosensitizer (e.g., meso-tetraphenylporphyrin) in a suitable solvent like dichloromethane.

  • Photoreaction: The combined stream is passed through a photoreactor (e.g., PFA tubing irradiated with LEDs) with a defined residence time.

  • In-situ Quenching: The output from the photoreactor is immediately mixed with a stream of a reducing agent, such as triphenylphosphine, to quench the hydroperoxide intermediates in-situ.[7]

  • Collection: The resulting solution containing the desired alcohol is collected for subsequent purification.

Performance Comparison: Batch vs. Continuous Flow
ParameterBatch PhotooxidationContinuous Flow Photooxidation
Scale Gram to KilogramGrams per day (lab scale)
Safety Potential for peroxide accumulationIn-situ quenching minimizes peroxide buildup
Control Difficult to control illumination and temperaturePrecise control over residence time and irradiation
Productivity Dependent on reaction volumeHigh productivity for a given reactor volume
Reference [6][7]

Route 2: Epoxidation and Ring-Opening/Rearrangement

This multi-step approach first involves the selective epoxidation of the endocyclic double bond of (+)-limonene to form limonene oxide.[8] The resulting epoxide is then subjected to a variety of conditions to induce a rearrangement or ring-opening to yield p-mentha-2,8-dien-1-ol. This strategy offers the potential for greater stereocontrol compared to the photooxidation route.

Mechanistic Considerations

The initial epoxidation of limonene with a peracid, such as peracetic acid, typically yields a diastereomeric mixture of (1S,2R,4R)- and (1R,2S,4R)-1,2-epoxy-8-p-menthene.[8] The subsequent transformation of this epoxide mixture is the key to forming the desired product. One effective method involves the regio- and stereoselective opening of the epoxide ring.[2][4][9]

A notable example is the reaction of limonene oxide with an amine in the presence of a Lewis acid to form an amine adduct. This adduct is then oxidized to an N-oxide, which undergoes a Cope elimination upon heating to furnish the desired allylic alcohol.[2][4]

G cluster_workflow Epoxidation-Cope Elimination Workflow Start Start Epoxidation Epoxidize Limonene (e.g., peracetic acid) Start->Epoxidation RingOpening Ring Open with Amine & Lewis Acid Epoxidation->RingOpening Oxidation Oxidize Amine Adduct to N-oxide RingOpening->Oxidation Elimination Pyrolysis (Cope Elimination) Oxidation->Elimination End p-mentha-2,8-dien-1-ol Elimination->End

Caption: Workflow for the synthesis of p-mentha-2,8-dien-1-ol via epoxidation and Cope elimination.

Experimental Protocol: Epoxidation and Cope Elimination
  • Epoxidation: (+)-(R)-limonene is treated with an organic peracid, such as peracetic acid, in a chlorinated hydrocarbon solvent (e.g., dichloromethane) to produce a mixture of limonene oxide diastereomers.[8]

  • Amine Adduct Formation: The limonene oxide is reacted with an amine (e.g., dimethylamine) in the presence of a Lewis acid. This step is crucial for achieving high regio- and stereoselectivity, with the desired amine adduct being formed in a high ratio over other products.[2][10]

  • N-Oxide Formation: The resulting amine adduct is then oxidized to the corresponding N-oxide, for instance, using hydrogen peroxide.[10]

  • Cope Elimination: The N-oxide intermediate is pyrolyzed, typically in a high-boiling solvent like toluene at temperatures around 110°C or higher, to induce the Cope elimination and form (+)-p-mentha-2,8-dien-1-ol.[4] The overall yield for this conversion from (+)-limonene oxide is reported to be around 50%.[2][4]

Comparative Analysis of Synthetic Routes

FeaturePhotooxidationEpoxidation-Rearrangement
Starting Material (+)-Limonene(+)-Limonene
Number of Steps 2 (Oxidation, Reduction)3-4 (Epoxidation, Ring Opening, Oxidation, Elimination)
Key Reagents O₂, Photosensitizer, Reducing AgentPeracid, Amine, Lewis Acid, Oxidizing Agent
Stereoselectivity Generally produces a mixture of isomersCan be highly stereoselective depending on the specific ring-opening method
Yield Variable, can be high for the mixture of alcoholsModerate to good (e.g., ~50% from limonene oxide)[2][4]
Scalability Continuous flow offers good scalability[7]Batch process, may have scalability challenges
Advantages Fewer steps, direct conversionPotential for higher stereoselectivity
Disadvantages Produces a complex mixture of isomers requiring separation, potential safety hazards in batch modeMore steps, requires careful control of reaction conditions

Conclusion and Future Perspectives

Both the photooxidation and the epoxidation-rearrangement pathways offer viable routes to the valuable synthetic intermediate, p-mentha-2,8-dien-1-ol, from the abundant natural product, (+)-limonene. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or process chemist.

The photooxidation route, particularly when implemented in a continuous flow setup, presents an attractive option for its operational simplicity and enhanced safety profile. However, the inherent formation of isomeric mixtures necessitates efficient downstream separation technologies.

Conversely, the multi-step epoxidation-rearrangement approach, while more complex, provides an avenue for greater stereocontrol, which is often a critical consideration in the synthesis of biologically active molecules. The development of more efficient and selective catalysts for the epoxide ring-opening step remains an active area of research.

Furthermore, the exploration of biocatalytic methods, which can offer unparalleled selectivity under mild conditions, holds significant promise for the future synthesis of p-mentha-2,8-dien-1-ol and other chiral terpenes.[11] As the demand for enantiomerically pure pharmaceutical intermediates continues to grow, the development of robust, scalable, and sustainable synthetic methodologies will be of utmost importance.

References

  • Preparation and Use of (+)-p-2,8-menthadien-1-ol. designer-drug.com.
  • Ramos, T. de O., et al. (n.d.). Scaling up the Synthesis of p-mentha-2,8-dien-1-ol Under Continuous Photoflow Conditions. Federal University of São Carlos.
  • Process for preparation of (+)-p-mentha-2,8-diene-1-ol. (2004).
  • Process for the preparation of (+)-p-mentha-2,8-dien-1-ol. (1984).
  • Conversion of (+)-(R)-Limonene into (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, an intermediate in the synthesis of tetrahydrocannabinoids.
  • Process for preparation of (+)-p-mentha-2,8-diene-1-ol. (2008).
  • Synthesis of p-mentha-2,8-dien-1-ol.
  • Strategies in (-)-Menthol Synthesis. (2024). Chemistry LibreTexts.
  • p-Mentha-2,8-dien-1-ol. Benchchem.
  • A Process For The Regio And Stereoselective Opening Of An Epoxide Ring. (n.d.).
  • Hashish. X. Simple one-step synthesis of (-)-.DELTA.1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol. (1974). Journal of the American Chemical Society.
  • Oxidation of limonene. (2020).
  • Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors. (2022). PMC.

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Validation

Validation of analytical methods for quantifying (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

An Expert’s Guide to the Validation of Analytical Methods for Quantifying (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol In the precise world of chemical analysis, particularly within the pharmaceutical and fine chemica...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to the Validation of Analytical Methods for Quantifying (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

In the precise world of chemical analysis, particularly within the pharmaceutical and fine chemical industries, the ability to accurately and reliably quantify specific stereoisomers is paramount. This guide provides a detailed comparison of analytical methodologies for the validation of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a chiral terpene alcohol. As a senior application scientist, my focus is not just on the "how," but the "why"—elucidating the rationale behind procedural choices to ensure robust and defensible results.

The Analytical Challenge: Stereospecific Quantification

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, a derivative of limonene, possesses distinct stereochemical properties that can significantly influence its biological activity and organoleptic characteristics. Consequently, the development of validated, stereospecific analytical methods is a critical requirement for quality control and regulatory compliance. The validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensures that an analytical procedure is fit for its intended purpose.

A Comparative Analysis of Chromatographic Techniques

The quantification of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is typically achieved using high-resolution chromatographic techniques. The two most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). The choice between these techniques is often dictated by the sample matrix, required sensitivity, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers in the liquid phase. Its versatility in column chemistry and mobile phase composition makes it a highly adaptable method.

The Causality Behind Method Choices:

  • Stationary Phase: The selection of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven track record in separating a wide range of chiral compounds.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol, often provides better chiral recognition on polysaccharide-based CSPs compared to reversed-phase conditions. The modifier concentration is a key parameter to optimize for achieving the desired resolution.

  • Detection: A UV-Vis or Diode Array Detector (DAD) is commonly employed. While (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has a relatively weak chromophore, detection at lower wavelengths (e.g., 200-220 nm) can provide adequate sensitivity.

Workflow for Chiral HPLC Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters prep_start Prepare Standard Solutions (Different Concentrations) instrument_setup Instrument Setup (Chiral Column, Mobile Phase) prep_start->instrument_setup sample_prep Prepare Sample Solution sample_prep->instrument_setup injection Inject Standard/Sample instrument_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq specificity Specificity data_acq->specificity linearity Linearity & Range data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness

Caption: Workflow for Chiral HPLC Method Validation.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, chiral GC offers high resolution and sensitivity.

The Causality Behind Method Choices:

  • Stationary Phase: The use of a chiral capillary column is essential. Cyclodextrin-based stationary phases are frequently used for the separation of terpene isomers due to their ability to form transient diastereomeric complexes with the analytes.

  • Injection Technique: A split injection is often used to prevent column overloading, while a splitless injection can be employed for trace analysis. The choice depends on the concentration of the analyte in the sample.

  • Detector: A Flame Ionization Detector (FID) is the most common choice for this type of compound, offering a wide linear range and high sensitivity to hydrocarbons.

Workflow for Chiral GC Method Validation

cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_validation_gc Validation Parameters prep_start_gc Prepare Standard Solutions (in a suitable solvent) instrument_setup_gc Instrument Setup (Chiral Column, Temp Program) prep_start_gc->instrument_setup_gc sample_prep_gc Prepare Sample Solution sample_prep_gc->instrument_setup_gc injection_gc Inject Standard/Sample instrument_setup_gc->injection_gc data_acq_gc Data Acquisition (Chromatogram) injection_gc->data_acq_gc specificity_gc Specificity data_acq_gc->specificity_gc linearity_gc Linearity & Range data_acq_gc->linearity_gc accuracy_gc Accuracy data_acq_gc->accuracy_gc precision_gc Precision data_acq_gc->precision_gc lod_loq_gc LOD & LOQ data_acq_gc->lod_loq_gc robustness_gc Robustness data_acq_gc->robustness_gc

Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Diels-Alder Reactions: Efficacy Analysis of Chiral Cyclohexanols and Their Alternatives

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for synthesizing safe and efficacious therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for synthesizing safe and efficacious therapeutics. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, becomes exceptionally powerful when rendered asymmetric.[1] Chiral auxiliaries are a robust and reliable strategy to achieve this, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction.[2]

This guide provides an in-depth comparison of the efficacy of chiral auxiliaries in asymmetric Diels-Alder reactions. While the specific compound, (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, is not extensively documented as a chiral auxiliary in the scientific literature, we will explore the broader class of chiral cyclohexanols, represented by the well-studied (-)-8-phenylmenthol. We will objectively compare its performance against two of the most successful and widely adopted classes of chiral auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultams. This analysis is supported by experimental data from peer-reviewed literature, detailed protocols, and mechanistic insights to guide your selection of the optimal chiral auxiliary for your synthetic challenges.

The Principle of Asymmetric Induction with Chiral Auxiliaries

The underlying principle of using a chiral auxiliary is the temporary conversion of a prochiral substrate into a chiral molecule. This is typically achieved by covalently attaching the auxiliary to the substrate. The inherent chirality of the auxiliary then creates a diastereomeric relationship in the transition state of the subsequent reaction, favoring the formation of one diastereomer over the other. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can, in ideal scenarios, be recovered and reused.[2]

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary Covalent Bonding Chiral Substrate Chiral Substrate Attach Auxiliary->Chiral Substrate Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate->Diastereoselective Reaction + Reagent Diastereomeric Products Diastereomeric Products Diastereoselective Reaction->Diastereomeric Products Cleave Auxiliary Cleave Auxiliary Diastereomeric Products->Cleave Auxiliary Major Diastereomer Chiral Product Chiral Product Cleave Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary G cluster_TS Transition State Model for (-)-8-Phenylmenthol Controlled Diels-Alder dienophile Dienophile (Acrylate) auxiliary (-)-8-Phenylmenthol Auxiliary dienophile->auxiliary Attached to lewis_acid Lewis Acid dienophile->lewis_acid Chelated by product Endo Cycloadduct diene Diene diene->dienophile Approaches from less hindered face

Caption: Stereochemical model for the Diels-Alder reaction with a (-)-8-phenylmenthol auxiliary.

Evans Oxazolidinone Auxiliaries: The Gold Standard

Introduced by David A. Evans, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries for a wide range of asymmetric transformations, including Diels-Alder reactions. [2]Their success is attributed to their rigid structure, which allows for highly predictable stereochemical outcomes.

Mechanism of Stereodirection

N-acyloxazolidinones serve as dienophiles in Lewis acid-promoted Diels-Alder reactions. The Lewis acid chelates to the two carbonyl oxygens of the N-acyloxazolidinone, enforcing a planar and rigid conformation. The substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then effectively blocks one face of the dienophile. Consequently, the diene approaches from the opposite, less hindered face, leading to the formation of a single major diastereomer of the cycloadduct. [3][4]

Oppolzer's Camphorsultam Auxiliaries: Rigidity and Reliability

Based on the naturally occurring camphor, Oppolzer's sultam is a highly effective chiral auxiliary known for its conformational rigidity and the high levels of diastereoselectivity it imparts in various reactions, including the Diels-Alder cycloaddition. [5]

Mechanism of Stereodirection

Similar to Evans oxazolidinones, N-enoyl camphorsultams are employed as dienophiles. In the presence of a Lewis acid, a chelate is formed between the carbonyl oxygen and one of the sulfonyl oxygens. This chelation, combined with the inherent steric hindrance of the camphor backbone, effectively shields one face of the dienophile, directing the incoming diene to the opposite face with high selectivity. [3][6]

Performance Comparison in Asymmetric Diels-Alder Reactions

The following table provides a comparative overview of the performance of these chiral auxiliaries in the Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene, a common benchmark reaction.

Chiral AuxiliaryDienophileLewis AcidTemp. (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
(-)-8-Phenylmenthol AcrylateAlCl₃-558997[3]
(-)-8-Phenylmenthol AcrylateEt₂AlCl-7810099[3]
Evans Oxazolidinone (S)-4-benzyl-2-oxazolidinoneEt₂AlCl-10082>99[3]
Evans Oxazolidinone (S)-4-isobutyl-2-oxazolidinoneEt₂AlCl-10081>99[3]
Oppolzer's Camphorsultam (1S)-(-)-2,10-camphorsultamTiCl₄-788198.5[3]
Oppolzer's Camphorsultam (1S)-(-)-2,10-camphorsultamEt₂AlCl-786497[3]

Note: The diastereomeric excess reported is for the major endo adduct.

Experimental Protocols

General Workflow for Chiral Auxiliary Mediated Diels-Alder Reaction

Caption: A generalized experimental workflow for a Diels-Alder reaction using a chiral auxiliary.

Representative Protocol: Diels-Alder Reaction with an Evans Oxazolidinone Auxiliary

This protocol is adapted from the work of Evans et al. and is representative of a typical procedure. [3] 1. Preparation of the N-Acryloyl Oxazolidinone:

  • To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add acryloyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acryloyl oxazolidinone.

2. Asymmetric Diels-Alder Reaction:

  • Dissolve the N-acryloyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an argon atmosphere.

  • Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv.) dropwise and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise and stir the reaction mixture at -78 °C for 1-3 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the Diels-Alder adduct (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv.). [7][8] * Stir the reaction mixture at 0 °C for 1-4 hours. [9] * Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion and Future Perspectives

Chiral cyclohexanol derivatives, exemplified by (-)-8-phenylmenthol, are effective chiral auxiliaries for asymmetric Diels-Alder reactions, providing high levels of diastereoselectivity. However, for achieving the highest levels of stereocontrol, Evans oxazolidinones and Oppolzer's camphorsultams often provide superior and more consistent results, as evidenced by the extensive body of literature supporting their use.

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific substrate, desired product, and practical considerations such as the cost and ease of recovery of the auxiliary. While Evans oxazolidinones and Oppolzer's camphorsultams represent the state-of-the-art for many applications, the development of new and more efficient chiral auxiliaries remains an active area of research. Future innovations will likely focus on the development of catalytic systems that can achieve high levels of stereocontrol with substoichiometric amounts of the chiral directing group, further enhancing the efficiency and sustainability of asymmetric synthesis.

References

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